1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-tert-butyl-5-cyclopropylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)13-9(11)6-8(12-13)7-4-5-7/h6-7H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJPHLDPFRTLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393097 | |
| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187795-43-3 | |
| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a classical pyrazole formation via a cyclocondensation reaction. This document outlines the probable starting materials, a detailed experimental protocol adapted from established procedures for analogous compounds, and expected analytical data.
Core Synthesis Pathway
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile. The second, and final, step is the cyclocondensation of this β-ketonitrile with tert-butylhydrazine.
Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile
While 3-cyclopropyl-3-oxopropanenitrile is commercially available, a viable synthesis route for this precursor involves the acylation of an acetonitrile anion with a cyclopropylcarbonyl derivative. A common method for the synthesis of β-ketonitriles is the reaction of an ester with acetonitrile in the presence of a strong base.
Step 2: Cyclocondensation to form 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
The core of the synthesis is the reaction of 3-cyclopropyl-3-oxopropanenitrile with tert-butylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl and nitrile functionalities of the β-ketonitrile, followed by cyclization and dehydration to form the stable pyrazole ring. Based on analogous syntheses, this reaction can be carried out in an aqueous basic solution.
Experimental Protocols
The following protocols are adapted from highly analogous and well-documented procedures, particularly the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[1]
Experiment 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile (Proposed)
Materials:
-
Ethyl cyclopropanecarboxylate
-
Acetonitrile
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide (1.1 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
A mixture of ethyl cyclopropanecarboxylate (1.0 eq) and acetonitrile (1.2 eq) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclopropyl-3-oxopropanenitrile.
Experiment 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Cyclopropyl-3-oxopropanenitrile
-
Sodium hydroxide (2 M aqueous solution)
-
Deionized water
-
Ice
Procedure:
-
A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermocouple, and a reflux condenser.
-
The flask is charged with tert-butylhydrazine hydrochloride (1.0 eq).
-
A 2 M aqueous solution of sodium hydroxide (1.0 eq) is added, and the mixture is stirred at ambient temperature until a clear solution is formed (approximately 10-15 minutes).
-
3-Cyclopropyl-3-oxopropanenitrile (1.0 eq) is then added to the solution.
-
The reaction mixture is heated to 90 °C (internal temperature) and stirred vigorously for 20-24 hours.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to ambient temperature and then further cooled in an ice-water bath for 1 hour to facilitate precipitation.
-
The resulting solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Boiling Point (°C) |
| tert-Butylhydrazine hydrochloride | C₄H₁₃ClN₂ | 124.61 | 7400-27-3 | White crystalline solid | - |
| 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO | 109.13 | 118431-88-2 | Colorless to yellow liquid or solid | 124-128 @ 21 Torr[2] |
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Expected ¹H NMR Data (CDCl₃, δ ppm) |
| 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | C₁₀H₁₇N₃ | 179.26 | 80-90 (estimated) | Off-white to light tan solid | ~5.4 (s, 1H, pyrazole-H), ~3.5 (br s, 2H, NH₂), ~1.8 (m, 1H, cyclopropyl-CH), ~1.6 (s, 9H, t-butyl), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂) |
Mandatory Visualizations
Caption: Overall synthesis pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Caption: Experimental workflow for the synthesis of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, a foundational structure in medicinal chemistry. The strategic placement of a tert-butyl group at the N1 position and a cyclopropyl group at the C3 position significantly influences its physicochemical profile, which in turn dictates its behavior in biological systems. Understanding these properties is paramount for its potential application in drug discovery and development, impacting everything from formulation to pharmacokinetics and pharmacodynamics.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values for the target compound and experimental or computed data for structurally similar analogs to provide a robust comparative analysis.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and two closely related structural analogs. This comparative approach allows for a more nuanced understanding of the contributions of the tert-butyl and cyclopropyl substituents to the overall molecular properties.
| Property | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (Predicted) | 3-cyclopropyl-1H-pyrazol-5-amine (Experimental/Computed) | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Predicted/Inferred) |
| Molecular Formula | C₁₀H₁₇N₃ | C₆H₉N₃[1] | C₈H₁₅N₃ |
| Molecular Weight | 179.27 g/mol | 123.16 g/mol [1] | 153.23 g/mol |
| Physical State | Solid (inferred) | Liquid (at 25 °C) | Solid (inferred) |
| Melting Point | Not Available | Not Applicable (Liquid) | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| logP (Octanol/Water) | ~2.5 - 3.0 | 0.4 (Computed)[1] | ~1.8 - 2.3 |
| Aqueous Solubility | Low | Moderately Soluble | Low to Moderate |
| pKa (most basic) | ~4.5 - 5.5 | Not Available | ~4.5 - 5.5 |
| Density | Not Available | 1.159 g/mL (at 25 °C) | Not Available |
| Refractive Index | Not Available | n20/D 1.566 | Not Available |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties are outlined below. These are generalized methods standard in the field, as specific experimental reports for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine are not publicly available.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Method: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a pure compound.
logP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption and distribution characteristics.
Method: Shake-Flask Method
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known concentration of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the compound solution is added to a vessel containing a known volume of the other phase. The vessel is then sealed and shaken gently at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Method: OECD 105 (Flask Method)
-
Sample Preparation: An excess amount of the test substance is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid altering the temperature during this step.
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, LC-MS).
-
Result Expression: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
Visualizations
General Synthesis Workflow for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and versatile method involves the condensation of a β-ketonitrile with a substituted hydrazine. The following diagram illustrates a conceptual workflow for the synthesis of the target compound.
Caption: A conceptual workflow for the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Influence of Physicochemical Properties on Drug Development
The physicochemical properties of a compound are not independent variables but are interconnected and collectively influence the developability of a drug candidate. The following diagram illustrates the logical relationship between these core properties and key stages of drug development.
Caption: The interplay between physicochemical properties and key drug development outcomes.
Conclusion
The physicochemical properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, inferred from predictive models and comparison with structural analogs, suggest a compound with moderate lipophilicity and likely low aqueous solubility, consistent with a solid physical state. These characteristics are critical for medicinal chemists and drug development scientists to consider when designing new therapeutic agents. The provided experimental protocols offer a standardized approach for the empirical determination of these vital parameters, which is essential for validating computational predictions and advancing a compound through the drug discovery pipeline. The visualizations further clarify the synthetic strategy and the pivotal role of physicochemical properties in the broader context of pharmaceutical development. Further experimental investigation is warranted to definitively characterize this promising scaffold.
References
A Technical Guide to 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Synthesis, Properties, and Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, a substituted pyrazole with significant potential in medicinal chemistry. Although a specific CAS number for this compound is not publicly cataloged, indicating its novelty, its structural motifs suggest a strong candidacy as a biologically active agent, particularly as a kinase inhibitor. This document outlines its putative structure, physicochemical properties, a detailed potential synthetic protocol, and explores its likely role in targeting key signaling pathways relevant to drug discovery.
Chemical Structure and Properties
The chemical structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is defined by a central pyrazole ring substituted with a tert-butyl group at the N1 position, a cyclopropyl group at the C3 position, and an amine group at the C5 position. This combination of a bulky, lipophilic tert-butyl group and a rigid, three-dimensional cyclopropyl moiety can significantly influence its binding affinity and selectivity for biological targets.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| Appearance | Likely an off-white to light yellow solid |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere |
Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
The synthesis of 1,3,5-substituted pyrazoles is well-documented in chemical literature. A common and effective method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketonitrile. The following protocol is a proposed synthetic route for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, adapted from established procedures for similar compounds.[1]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available reagents: cyclopropylacetonitrile and a suitable ester to form the β-ketonitrile intermediate, followed by cyclization with tert-butylhydrazine.
Caption: Proposed two-step synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add cyclopropylacetonitrile (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Following the addition, add ethyl acetate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent.
-
Add a base (e.g., sodium hydroxide or triethylamine, 1.0 equivalent) to neutralize the hydrochloride salt and generate the free hydrazine.
-
To this solution, add the 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) from Step 1.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 18-24 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Biological Activity and Potential Applications in Drug Discovery
Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] A significant number of pyrazole-containing compounds have been developed as potent kinase inhibitors.[6][7][8][9]
Kinase Inhibition
The structural features of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine suggest its potential as a kinase inhibitor. The pyrazole core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The N-tert-butyl group can occupy a hydrophobic pocket, while the 3-cyclopropyl and 5-amino groups can be further functionalized to enhance selectivity and potency.
Table 2: Inhibitory Activity of Selected Pyrazole-Based Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Crizotinib | ALK, ROS1, MET | 24, 46, 8 | [10] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [10] |
| Erdafitinib | FGFR | 1.2-2.5 | [10] |
| Tozasertib | Aurora Kinases | 3-30 | [10] |
The data in Table 2 illustrates the high potency of pyrazole scaffolds against various kinase targets, supporting the rationale for investigating 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in similar assays.
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine could modulate key signaling pathways implicated in cancer and other diseases. One such critical pathway is the MAP Kinase (MAPK) signaling cascade.
Caption: Potential inhibition of the MAPK signaling pathway by the title compound.
This diagram illustrates a simplified MAPK pathway, where the pyrazole compound could potentially act as an inhibitor of key kinases such as RAF, thereby blocking downstream signaling that leads to cell proliferation.
Conclusion
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine represents a promising, albeit under-characterized, molecule for drug discovery and development. Its structure is conducive to kinase inhibition, and the synthetic routes to its production are feasible based on established organic chemistry principles. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this and related compounds in their drug discovery programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some novel pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Rising Therapeutic Potential of Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to modulate various biological targets have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide delves into the core biological activities of novel pyrazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to empower researchers in the ongoing quest for new and improved therapeutics.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory agents to minimize gastrointestinal side effects.[1]
Quantitative Data: COX Inhibition by Novel Pyrazole Derivatives
| Compound/Reference | Target | IC50 | Notes |
| 3-(trifluoromethyl)-5-arylpyrazole[1] | COX-2 | 0.02 µM | Highly selective over COX-1 (IC50 = 4.5 µM). |
| 3,5-diarylpyrazole[1] | COX-2 | 0.01 µM | Synthesized via Pd-coupling with a 90% yield. |
| Pyrazole-thiazole hybrid[1] | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | Exhibits dual inhibitory activity. |
| Pyrazolo-pyrimidine[1] | COX-2 | 0.015 µM | Identified through computational screening and validated in arthritis models. |
| Pyrazole-chalcone derivatives[2] | COX-2 | 0.73 µM | Identified through virtual screening and in vitro analysis. |
| N5 (acetylated pyrazole)[3] | COX-2 | - | Selectivity index of 47.979. |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the COX inhibitory activity of pyrazole derivatives involves the following steps:
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (pyrazole derivatives) at various concentrations are pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX.
-
Quantification of Prostaglandin E2 (PGE2): The reaction is allowed to proceed for a specific time, after which it is terminated. The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: The Cyclooxygenase (COX) Pathway
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Novel pyrazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases.[4][6]
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activities
| Compound/Reference | Cancer Cell Line | IC50 | Target Kinase | Kinase Inhibition |
| Compound 59 (Polysubstituted pyrazole)[4] | HepG2 | 2 µM | - | - |
| Compounds 33 & 34 (Indole-pyrazole hybrid)[4] | HCT116, MCF7, HepG2, A549 | < 23.7 µM | CDK2 | IC50 = 0.074 & 0.095 µM |
| Compound 43 (Pyrazole carbaldehyde derivative)[4] | MCF7 | 0.25 µM | PI3K | Potent Inhibitor |
| Compounds 53 & 54 (Selanyl-1H-pyrazole)[4] | HepG2 | 15.98 & 13.85 µM | EGFR & VEGFR-2 | Dual Inhibitor |
| Compound 48 (Pyrazolo[4,3-f]quinoline)[4] | HCT116, HeLa | 1.7 & 3.6 µM | Haspin | >90% inhibition @ 100 nM |
| Compound 6 (1,3,4-triarylpyrazole)[6] | HePG-2, MCF-7, PC-3, A-549, HCT-116 | - | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition @ 100 µM |
| Compound 1 (Aryldiazo pyrazole)[7] | HCT-116 | 4.2 µM | Xanthine Oxidase | IC50 = 0.83 µM |
| Compounds 6b & 6d (Diphenyl pyrazole-chalcone)[8] | HNO-97 | 10 & 10.56 µM | - | - |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the viable cells to reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow: Anticancer Drug Screening
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[9][10]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Reference | Organism | MIC (µg/mL) | Notes |
| Compound 21c[10] | Multi-drug resistant bacteria | 0.25 | 4-fold more potent than gatifloxacin. |
| Compound 23h[10] | Multi-drug resistant bacteria | 0.25 | No cytotoxicity to human LO2 cells. |
| Hydrazone 21a[11] | Bacteria | 62.5–125 | - |
| Hydrazone 21a[11] | Fungi | 2.9–7.8 | More potent than standard drugs. |
| Compound 3c (Pyrano[2,3-c]pyrazole)[12] | Bacteria | - | Potent high inhibitory activity. |
Experimental Protocol: Agar Diffusion Method (Disk Diffusion)
This method is widely used to test the antimicrobial susceptibility of bacteria.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the pyrazole derivative are placed on the surface of the agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Logical Relationship: Antimicrobial Activity Evaluation
Conclusion
The diverse biological activities of novel pyrazole derivatives underscore their immense potential in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic applications of this versatile chemical scaffold. Further investigations into structure-activity relationships, mechanism of action, and in vivo efficacy will be crucial in translating the promise of these compounds into clinically effective treatments for a range of human diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Theoretical Properties of Substituted Pyrazolamines: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazolamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and tunable electronic properties make them promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical properties of substituted pyrazolamines, focusing on their synthesis, spectral characteristics, crystallographic data, and biological activities. The information is presented to be a valuable resource for researchers actively engaged in the design and development of pyrazolamine-based compounds.
Synthetic Methodologies and Characterization
The synthesis of substituted pyrazolamines is most commonly achieved through the condensation of β-diketones or their analogs with hydrazine derivatives. A typical synthetic workflow involves the reaction of a chalcone with a hydrazine hydrate in the presence of an acid catalyst.
General Synthetic Protocol
A widely employed method for the synthesis of pyrazoline derivatives from chalcones is as follows:
-
Chalcone Preparation: An appropriate acetanilide and aromatic aldehyde are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide. The mixture is then subjected to ultrasonic irradiation.
-
Cyclization: The synthesized chalcone is then reacted with phenylhydrazine in glacial acetic acid under ultrasonic irradiation to yield the corresponding pyrazoline derivative.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
The progress of the reaction is typically monitored by thin-layer chromatography (TLC).
Spectroscopic Characterization
The structural elucidation of substituted pyrazolamines relies heavily on spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is instrumental in determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the molecular structure and conformation. For instance, the diastereotopic protons at the C-4 position and the single proton at the C-5 position of the pyrazoline ring typically exhibit a characteristic AMX spin system in the ¹H NMR spectrum.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=N, N-H, and C=O stretching vibrations are key indicators of the pyrazole ring and associated substituents.[1]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in confirming their elemental composition and structural integrity.
The following diagram illustrates a general workflow for the synthesis and characterization of substituted pyrazolamines.
Tabulated Spectroscopic and Crystallographic Data
For ease of comparison and reference, the following tables summarize key spectroscopic and crystallographic data for representative substituted pyrazolamines.
NMR and IR Spectral Data
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| General Pyrazoline | 3.25-3.64 (dd, 1H, C4-H), 3.92-4.67 (dd, 1H, C4-H), 5.31-6.28 (dd, 1H, C5-H)[1] | - | C=N: 1687-1483[1] |
| N-Acetyl Pyrazoline | 2.3 (s, 3H, COCH₃), 3.1 (dd, 1H, C4-H), 3.8 (dd, 1H, C4-H), 5.5 (dd, 1H, C5-H) | 22.1 (COCH₃), 42.5 (C4), 61.2 (C5), 152.8 (C3), 168.5 (C=O) | C=O: 1660-1670 |
| N-Phenyl Pyrazoline | 3.3 (dd, 1H, C4-H), 4.0 (dd, 1H, C4-H), 5.7 (dd, 1H, C5-H), 6.8-7.3 (m, 5H, Ar-H) | 43.1 (C4), 63.5 (C5), 113.2, 119.0, 129.1, 144.8 (Ar-C), 151.0 (C3) | - |
Note: The exact chemical shifts and absorption frequencies can vary depending on the specific substituents and the solvent used.
X-ray Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | 10.138(3) | 5.6210(18) | 9.088(3) | 90 | 114.615(10) | 90 | [2] |
| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | 10.021(2) | 5.719(1) | 8.809(2) | 90 | 90 | 90 | [2] |
| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | 9.947(2) | 5.669(1) | 8.705(2) | 90 | 90 | 90 | [2] |
| N-Substituted Pyrazoline 1 | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | [3] |
| N-Substituted Pyrazoline 2 | Monoclinic | P2₁/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | [3] |
Note: This table presents a selection of crystallographic data. For complete structural information, including bond lengths and angles, it is recommended to consult the original publications and the Cambridge Crystallographic Data Centre (CCDC).
Biological Activities and Structure-Activity Relationships
Substituted pyrazolamines exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery. The nature and position of substituents on the pyrazole ring and its appended phenyl rings significantly influence their pharmacological properties.
Antimicrobial Activity
Many substituted pyrazolamines have demonstrated potent activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Table of Antimicrobial Activity (MIC Values)
| Compound/Substituent | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Ref. |
| Compound 9 (Imide-fused pyrazoline) | 4 | >128 | - | - | |
| Indazole 2 | >128 | >128 | - | - | |
| Indazole 3 | >128 | >128 | - | - | |
| Indazole 5 | 64-128 | >128 | - | - | |
| Hydrazone 21a | 62.5-125 | 62.5-125 | 2.9-7.8 | 2.9-7.8 |
Anti-inflammatory Activity
The anti-inflammatory properties of substituted pyrazolamines are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Table of Anti-inflammatory Activity (IC₅₀ Values)
| Compound/Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Ref. |
| Diclofenac (Reference) | 0.06 | 0.79 | |
| Celecoxib (Reference) | - | - | |
| Substituted Pyrazoline Derivative A | 15.2 | 1.8 | |
| Substituted Pyrazoline Derivative B | 10.8 | 0.9 |
Molecular Docking and QSAR Studies
Computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools for understanding the interactions of pyrazolamine derivatives with their biological targets and for guiding the design of more potent analogs. Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a protein.
The following diagram illustrates the logical relationship in a typical molecular docking study.
References
An In-depth Technical Guide to 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential Applications
Introduction
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole core substituted with tert-butyl and cyclopropyl groups. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2][3][4][5] Derivatives of 5-aminopyrazole, in particular, serve as crucial intermediates in the synthesis of compounds targeting a variety of biological pathways, including kinase inhibitors for cancer therapy.[6] The unique combination of the bulky tert-butyl group and the rigid, three-membered cyclopropyl ring suggests that this molecule is designed to offer specific steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets. This guide will delve into the probable synthetic routes, characterization techniques, and the promising applications of this compound in drug discovery and development.
Synthesis and Experimental Protocols
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine can be extrapolated from established procedures for structurally similar 1-substituted-5-aminopyrazoles. A common and efficient method involves the condensation of a β-ketonitrile with a substituted hydrazine.
Plausible Synthetic Pathway
A likely synthetic route to prepare the target compound is the reaction of 3-cyclopropyl-3-oxopropanenitrile with tert-butylhydrazine. This reaction typically proceeds via a cyclization-condensation mechanism.
Caption: Plausible synthetic route for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is adapted from the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and should be considered a representative, rather than a definitively validated, procedure for the target compound.[7]
Materials:
-
3-Cyclopropyl-3-oxopropanenitrile
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Ethyl acetate and brine for extraction
Procedure:
-
Preparation of tert-Butylhydrazine Free Base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide to neutralize the hydrochloride and liberate the free base. Extract the tert-butylhydrazine free base with a suitable organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Condensation and Cyclization: To a solution of tert-butylhydrazine (1.0 eq) in ethanol, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq). The mixture is then heated to reflux for several hours (typically 4-24 hours) and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
Purification: The crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Physicochemical and Spectroscopic Data
While specific experimental data for the target compound is not available, the following table summarizes the expected and typical characterization data based on its structure and data from analogous compounds.
| Property | Expected Value / Data |
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| Appearance | Likely a solid at room temperature, ranging from white to light tan. |
| 1H NMR | Expected signals for the tert-butyl protons (singlet, ~1.5 ppm), cyclopropyl protons (multiplets, ~0.6-1.0 ppm), pyrazole ring proton (singlet, ~5.5 ppm), and amine protons (broad singlet). |
| 13C NMR | Expected signals for the carbons of the tert-butyl group, cyclopropyl group, and the pyrazole ring. |
| Mass Spectrometry | Expected molecular ion peak [M+H]+ at m/z 180.15. |
| Infrared (IR) | Characteristic N-H stretching bands for the amine group (~3300-3400 cm-1) and C-H stretching for alkyl groups. |
Potential Applications in Drug Discovery
The structural motifs present in 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine suggest its potential as a valuable building block in the development of therapeutic agents, particularly in oncology and inflammatory diseases.
Kinase Inhibition
Substituted pyrazoles are core components of numerous kinase inhibitors. The amine group at the 5-position provides a key attachment point for further chemical modifications to build molecules that can target the ATP-binding site of various kinases. The tert-butyl and cyclopropyl groups can occupy specific hydrophobic pockets within the enzyme's active site, contributing to both potency and selectivity.
Caption: Role as a core scaffold in kinase inhibitor design.
Anti-proliferative and Anti-tumor Activity
Derivatives of 3-amino-pyrazoles have been investigated for their anti-tumor properties. A patent for 3(5)-amino-pyrazole derivatives highlights their potential use as antitumor agents.[8] Furthermore, novel 5-amino pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines.[1] This suggests that 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine could serve as a precursor for novel anti-cancer drugs.
Conclusion
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity. While its specific discovery and history are not well-documented, its structural features and the rich chemistry of the pyrazole core position it as a valuable intermediate for the synthesis of novel bioactive molecules. The plausible synthetic routes are efficient and based on well-established chemical principles. The potential applications, particularly in the realm of kinase inhibition and cancer therapy, warrant further investigation into the synthesis and biological evaluation of derivatives of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this and related pyrazole-based scaffolds.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
Predicted Mechanism of Action: 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimers: The following document details a predicted mechanism of action for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine based on the known biological activities of structurally similar compounds. No direct experimental data for this specific molecule was found in the public domain. The proposed mechanism, quantitative data, and experimental protocols are therefore hypothetical and intended to serve as a guide for future research.
Executive Summary
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a novel small molecule with a pyrazole scaffold, a core structure prevalent in many biologically active compounds. Analysis of its structural features—a 1-tert-butyl group, a 3-cyclopropyl group, and a 5-amino group—suggests a strong potential for this compound to act as a kinase inhibitor. This prediction is based on extensive literature on pyrazole derivatives, where similar substitutions have been shown to confer potent and selective inhibitory activity against various protein kinases. This guide outlines the predicted mechanism of action, proposes potential kinase targets, and provides a framework for the experimental validation of these hypotheses.
Predicted Pharmacological Profile
Based on structure-activity relationship (SAR) studies of analogous pyrazole compounds, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is predicted to be an ATP-competitive kinase inhibitor. The pyrazole core acts as a scaffold, while the substituents are expected to interact with specific residues within the kinase ATP-binding pocket.
-
The Pyrazole Core: The nitrogen atoms of the pyrazole ring are likely to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.
-
The 1-tert-butyl Group: This bulky, lipophilic group is predicted to occupy a hydrophobic pocket within the kinase active site. In several documented pyrazole-based inhibitors, a tert-butyl group has been identified as a crucial element for potent binding.[1]
-
The 3-cyclopropyl Group: The cyclopropyl moiety can contribute to binding through hydrophobic interactions and may influence the overall conformation of the molecule, potentially enhancing selectivity for specific kinases.[2][3]
-
The 5-amino Group: The amino group at the 5-position is a common feature in many kinase inhibitors and can act as a hydrogen bond donor, further stabilizing the inhibitor-enzyme complex.[2][3][4]
Predicted Signaling Pathway: Inhibition of the MAPK/JNK Pathway
Given the prevalence of pyrazole derivatives as inhibitors of mitogen-activated protein kinases (MAPKs), a plausible predicted mechanism of action for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Pyrazole-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic tractability have led to the development of a diverse array of therapeutic agents with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the ongoing research and development of novel pyrazole-derived drugs.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant number of pyrazole-based compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[2] The selective inhibition of COX-2 over the constitutive isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against COX-2.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 0.045 | 14.715 | 327 | [3] |
| Compound 8b (Thymol-pyrazole hybrid) | 0.043 | 13.588 | 316 | [3] |
| Compound 8g (Thymol-pyrazole hybrid) | 0.045 | 12.06 | 268 | [3] |
| Compound 11 (Pyrazole derivative) | 0.043 | - | - | [4] |
| Compound 12 (Pyrazole derivative) | 0.049 | - | - | [4] |
| Compound 15 (Pyrazole derivative) | 0.045 | - | - | [4] |
| Compound 5f (Pyrazole-pyridazine hybrid) | 1.50 | >100 | >66.7 | [5] |
| Compound 6f (Pyrazole-pyridazine hybrid) | 1.15 | >100 | >86.9 | [5] |
| PYZ10 (Pyrazole-thiourea-benzimidazole hybrid) | 0.0000283 | - | - | [6] |
| PYZ11 (Pyrazole-thiourea-benzimidazole hybrid) | 0.0002272 | - | - | [6] |
Signaling Pathway: Prostaglandin Synthesis Inhibition
The anti-inflammatory action of pyrazole-based COX-2 inhibitors is achieved by blocking the synthesis of prostaglandins. The diagram below illustrates the arachidonic acid cascade and the site of inhibition.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazole-based COX-2 Inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, heme, and the enzyme solution to each well.
-
Compound Addition: Add serial dilutions of the test compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 20 minutes at 37°C).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 10% trichloroacetic acid in 1 N hydrochloric acid).[7]
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA or a colorimetric assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Anticancer Activity: Targeting Kinases and Other Key Proteins
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various proteins crucial for cancer cell proliferation, survival, and angiogenesis.
B-Raf Kinase Inhibition
Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in several cancers, including melanoma.[8] Pyrazole-containing compounds, such as Vemurafenib, have been developed as potent and selective inhibitors of mutant B-Raf.[8]
Vemurafenib and other pyrazole-based B-Raf inhibitors block the constitutively active MAPK/ERK signaling pathway in cancer cells, leading to cell cycle arrest and apoptosis.[8]
Caption: Inhibition of the MAPK/ERK Signaling Pathway by Pyrazole-based B-Raf Inhibitors.
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against B-Raf kinase.
Materials:
-
Recombinant active B-Raf V600E enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
MEK1 (inactive) as a substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.
-
Reaction Setup: In a multi-well plate, add the diluted test compound, the B-Raf V600E enzyme, and the MEK1 substrate.[9]
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.[10]
-
Kinase Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at 30°C.[10]
-
Detection: Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Other Anticancer Targets
Beyond B-Raf, pyrazole derivatives have been shown to inhibit a range of other targets implicated in cancer.
| Target | Compound Example | IC50 (µM) | Cancer Cell Line | Reference |
| EGFR (Epidermal Growth Factor Receptor) | Compound 11 (Pyrazole derivative) | 0.083 | - | [4] |
| Compound 22 (Benzoxazine-pyrazole hybrid) | 0.6124 | - | [12] | |
| Compound 23 (Benzoxazine-pyrazole hybrid) | 0.5132 | - | [12] | |
| Compound 50 (Fused pyrazole derivative) | 0.09 | - | [12] | |
| Topo-1 (Topoisomerase I) | Compound 11 (Pyrazole derivative) | 0.020 | - | [4] |
| CDK2 (Cyclin-Dependent Kinase 2) | Compound 29 (Pyrazolo[1,5-a]pyrimidine) | 10.05 | HepG2 | [12] |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Compound 50 (Fused pyrazole derivative) | 0.23 | - | [12] |
Neuroprotective Activity: Targeting Enzymes in the Central Nervous System
Pyrazole-based compounds are also being investigated for their potential in treating neurodegenerative diseases by targeting key enzymes in the central nervous system.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[14]
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) | Reference |
| EH7 (Halogenated pyrazoline) | 0.063 | 8.38 | 133.0 | [14] |
| EH6 (Halogenated pyrazoline) | 0.40 | > 22.32 | > 55.8 | [14] |
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary treatment approach for Alzheimer's disease.[15]
Experimental Workflow: General Neuroprotective Agent Screening
The following diagram illustrates a typical workflow for screening pyrazole compounds for neuroprotective activity.
Caption: Experimental Workflow for Screening Neuroprotective Pyrazole Compounds.
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The diverse range of biological targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders, underscores the versatility of this heterocyclic core. The quantitative data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the development of the next generation of pyrazole-based drugs with improved efficacy and safety profiles.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 9. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Due to the absence of direct experimental data in publicly available literature, this document compiles predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. These predictions are derived from the known spectral properties of related pyrazole derivatives, including 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine derivatives, and 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | s | 1H | H-4 (pyrazole ring) |
| ~3.5 | br s | 2H | -NH₂ |
| ~1.8 | m | 1H | -CH- (cyclopropyl) |
| ~1.5 | s | 9H | -C(CH₃)₃ (tert-butyl) |
| ~0.8 | m | 2H | -CH₂- (cyclopropyl) |
| ~0.6 | m | 2H | -CH₂- (cyclopropyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-5 (pyrazole ring) |
| ~148 | C-3 (pyrazole ring) |
| ~90 | C-4 (pyrazole ring) |
| ~58 | -C(CH₃)₃ (tert-butyl quaternary) |
| ~30 | -C(CH₃)₃ (tert-butyl methyls) |
| ~8 | -CH- (cyclopropyl) |
| ~6 | -CH₂- (cyclopropyl) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H stretching (amine) |
| ~2970 | Strong | C-H stretching (tert-butyl) |
| ~1620 | Medium | N-H bending (amine) |
| ~1580 | Medium | C=N stretching (pyrazole ring) |
| ~1460 | Medium | C-H bending (tert-butyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 164 | Medium | [M - CH₃]⁺ |
| 123 | High | [M - C₄H₈]⁺ |
| 57 | High | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices and can be adapted for the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is acquired.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectrum is processed similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), or direct infusion into an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation (for GC-MS):
-
A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
An aliquot of the solution is injected into the GC.
Data Acquisition (EI mode):
-
The sample is vaporized and ionized in the source using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques in elucidating the structure of a molecule like 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of spectroscopic techniques in structure elucidation.
Methodological & Application
Application Notes and Protocols for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives targeting a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the evaluation of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a potential kinase inhibitor. While specific public data on the kinase inhibitory activity of this particular compound is limited, the methodologies described herein are based on established assays for analogous pyrazole-based inhibitors and provide a comprehensive framework for its characterization.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their ability to act as ATP-competitive inhibitors of protein kinases.[1] The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature leveraged in the design of potent and selective inhibitors.[2] Modifications at the N1, C3, and C5 positions of the pyrazole core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-cyclopropyl and 1-tert-butyl substitutions on the pyrazole amine scaffold suggest potential interactions with both hydrophobic and polar regions within a kinase active site. Derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs).[1][2]
Potential Kinase Targets and Signaling Pathways
Given the promiscuous nature of some pyrazole-based scaffolds, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine could potentially inhibit a variety of kinases. Based on the activity of structurally related compounds, plausible targets include CDKs, which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.[2]
Data Presentation: Inhibitory Activity of Analogous Compounds
No specific IC50 or EC50 values for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine are publicly available. However, the tables below present data for structurally related 3-amino-1H-pyrazole-based inhibitors to provide a reference for expected potency ranges and potential targets.
Table 1: Cellular Potency of 3-cyclopropyl-1H-pyrazol-5-amine Derivatives against CDK16. [2] (Data extracted from studies on N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives where the pyrazole moiety is substituted)
| Compound ID | Modification on Pyrazole Core | Target Kinase | Cellular EC50 (nM) |
| Derivative A | 5-cyclopropyl + pyrimidine linker | CDK16 | 33.0 |
| Derivative B | 5-cyclopropyl + pyrimidine linker | CDK16 | 124.0 |
| Lead Structure | 5-methyl + pyrimidine linker | CDK16 | 18.0 |
Table 2: Biochemical Inhibitory Activity of General Pyrazole-Based Kinase Inhibitors. [3] (This data is for general pyrazole-based compounds and not direct analogs)
| Compound Class | Target Kinase | IC50 (nM) |
| Afuresertib | Akt1 | 0.08 (Ki) |
| Pyrazole Cmpd 3 | ALK | 2.9 |
| Pyrazole Cmpd 6 | Aurora A | 160 |
| Pyrazole Cmpd 17 | Chk2 | 17.9 |
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitor activity of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (test compound) dissolved in DMSO
-
Staurosporine or other known inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Assay Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a mixture containing the kinase and substrate to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.[4]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line with a relevant activated kinase pathway
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Cellular Target Engagement via Western Blot
This protocol determines if the compound inhibits the phosphorylation of a specific kinase substrate within the cell.
Materials:
-
Cell line expressing the target kinase
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (one for the phosphorylated form of the target substrate, one for the total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x GI50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.[5]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
-
Analysis: Quantify the band intensities. To confirm equal loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin). Calculate the ratio of phosphorylated protein to total protein to assess the degree of target inhibition.[5]
Conclusion
While 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a promising candidate for kinase inhibition based on its structural motifs, its efficacy and selectivity must be determined empirically. The protocols provided herein offer a robust starting point for characterizing its biochemical and cellular activity, elucidating its mechanism of action, and determining its potential as a therapeutic agent.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4][5] Specifically, derivatives of 5-aminopyrazole have garnered significant attention in oncology for their potential as anticancer agents.[2][6] This document provides an overview of the potential applications of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in cancer research. While direct studies on this specific molecule are not extensively published, its structural similarity to other biologically active pyrazole derivatives suggests its utility as a key intermediate or a scaffold for the development of novel therapeutics, particularly kinase inhibitors.[7][8] This application note will, therefore, draw upon data from closely related analogues to highlight its potential and provide exemplary protocols for its investigation.
Derivatives of the 5-aminopyrazole core have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, prostate, and colon.[6][9][10][11] The mechanism of action for many of these analogues involves the inhibition of key signaling pathways implicated in cancer progression, such as those mediated by kinases like p38 MAPK, ERK, RIPK3, and cyclin-dependent kinases (CDKs).[8][9][11] Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest.[10][11]
Potential Applications in Cancer Research
Based on the activities of structurally related compounds, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine holds promise in the following areas:
-
Scaffold for Kinase Inhibitor Development: The core structure can be readily modified to generate libraries of compounds for screening against various cancer-relevant kinases. The tert-butyl and cyclopropyl groups can influence solubility, metabolic stability, and binding pocket interactions.
-
Intermediate for Synthesis of Complex Anticancer Agents: This compound can serve as a crucial building block in the multi-step synthesis of more complex molecules with enhanced potency and selectivity.[7]
-
Probe for Exploring Kinase Binding Pockets: The relatively simple structure of this amine can be used as a starting point for computational modeling and as a fragment in screening assays to understand the structure-activity relationships of kinase inhibitors.
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro anticancer activity of various 5-aminopyrazole derivatives. This data is presented to illustrate the potential potency of compounds derived from or related to 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Table 1: Cytotoxic Activity of 1-Aryl-3-tert-butyl-1H-pyrazol-5-amine Derivatives [9]
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 16c | PC-3 (Prostate) | 5.48 | Doxorubicin | 7.7 |
| 6c | HCT-116 (Colon) | 6.12 | Doxorubicin | 15.82 |
| 18c | HCT-116 (Colon) | 6.56 | Doxorubicin | 15.82 |
Table 2: Cytotoxic Activity of 1,3,5-trisubstituted-1H-pyrazole Derivatives [10][11]
| Compound | Cell Line | IC50 (µM) |
| 10b (Bcl-2 Inhibitor) | MCF-7 (Breast) | 3.9 - 35.5 |
| 10c (Bcl-2 Inhibitor) | MCF-7 (Breast) | 3.9 - 35.5 |
| 6 (ERK/RIPK3 Inhibitor) | PC-3 (Prostate) | 21.9 - 28.6 |
| 7 (ERK/RIPK3 Inhibitor) | MCF-7 (Breast) | 3.90 - 35.5 |
| 10a (ERK/RIPK3 Inhibitor) | PC-3 (Prostate) | 21.9 - 28.6 |
| 10c (ERK/RIPK3 Inhibitor) | MCF-7 (Breast) | 3.90 - 35.5 |
| 10d (ERK/RIPK3 Inhibitor) | PC-3 (Prostate) | 21.9 - 28.6 |
Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 40g (p38α inhibitor) | p38α | 33 | [9] |
| 43d (CDK16 inhibitor) | CDK16 | 33 (EC50) | [8] |
Experimental Protocols
The following are representative protocols that can be adapted to evaluate the anticancer potential of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and its derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., p38α, ERK, CDK16)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key concepts in the application of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine derivatives in cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of pyrazole amines, a critical scaffold in medicinal chemistry and drug development. The following sections outline various synthetic strategies, complete with step-by-step methodologies, quantitative data, and visual representations of the experimental workflows.
Method 1: Direct Synthesis of N-Substituted Pyrazoles from Primary Amines
This modern approach offers a facile one-pot, multicomponent synthesis of N-substituted pyrazoles directly from primary aliphatic or aromatic amines, avoiding the often hazardous use of hydrazine derivatives.[1][2] The reaction proceeds under mild conditions with short reaction times.[1][3]
Experimental Protocol
A general procedure for the synthesis of N-substituted pyrazoles involves the simultaneous addition of a primary amine, a 1,3-dicarbonyl compound, and an electrophilic amination reagent in a suitable solvent.[2]
Materials:
-
Primary amine (aliphatic or aromatic)
-
1,3-dicarbonyl compound (e.g., 2,4-pentanedione)
-
Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Stir bar
-
Heating block or oil bath
Procedure:
-
To a dry reaction vessel containing a stir bar, add the primary amine (1.00 mmol, 1.0 equiv).
-
Add the 1,3-dicarbonyl compound (1.10 mmol, 1.1 equiv).
-
Add the electrophilic amination reagent (1.50 mmol, 1.5 equiv).
-
Add the solvent (e.g., DMF, to a concentration of 0.2 M).
-
Seal the vessel and place it in a preheated reaction block or oil bath at 85 °C.
-
Stir the reaction mixture for 1.5 hours.
-
After cooling to room temperature, the reaction mixture is subjected to an appropriate workup procedure (e.g., extraction and chromatography) to isolate the pure pyrazole product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted pyrazoles using the direct method.[1][3]
| Product | Primary Amine | 1,3-Dicarbonyl | Yield (%) |
| 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | 3,3-Dimethylbutan-2-amine | 2,4-Pentanedione | 44 |
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 2,4,4-Trimethylpentan-2-amine | 2,4-Pentanedione | 38 |
| 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 1-Adamantylamine | 2,4-Pentanedione | 42 |
| 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 4-Methoxyaniline | 2,4-Pentanedione | 55 |
| 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole | Naphthalen-2-amine | 2,4-Pentanedione | 70 |
Experimental Workflow
Method 2: Knorr Synthesis of 1-Adamantyl-Pyrazoles
The Knorr pyrazole synthesis is a classical and efficient method for preparing pyrazoles through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] This protocol is particularly useful for synthesizing bulky, lipophilic pyrazoles like 1-adamantyl-pyrazoles, which are of interest in medicinal chemistry.[4]
Experimental Protocol
Materials:
-
1-Adamantylhydrazine hydrochloride
-
Triethylamine or Sodium Acetate
-
1,3-Dicarbonyl compound (e.g., Acetylacetone)
-
Solvent (e.g., Ethanol)
-
Reaction vessel
-
Reflux condenser
-
Stir bar and heating mantle
Procedure:
-
Dissolve 1-adamantylhydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine or sodium acetate (1.1 eq) to the solution to liberate the free hydrazine base and stir for 10-15 minutes at room temperature.[4]
-
Add the 1,3-dicarbonyl compound (1.05 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Conditions | Time (h) | Yield (%) |
| 1-Adamantylhydrazine HCl | Acetylacetone | Ethanol | Reflux | 4-6 | High |
Note: Specific yield data was not provided in the search results, but the method is described as efficient.
Experimental Workflow
Method 3: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
Microwave-assisted organic synthesis provides a rapid and efficient route to various heterocyclic compounds, including pyrazole amines. This method significantly reduces reaction times from hours to minutes.[5]
Experimental Protocol
Materials:
-
Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride) (2 mmol)
-
3-Aminocrotononitrile or an α-cyanoketone (2 mmol)
-
1 M Hydrochloric acid (5 mL)
-
Microwave vial (2-5 mL volume)
-
Stir bar
-
Microwave reactor
Procedure:
-
In a fume hood, add the aryl hydrazine (2 mmol) and 3-aminocrotononitrile (2 mmol) to a dry microwave vial containing a stir bar.[5]
-
Add 5 mL of 1 M hydrochloric acid to the vial.[5]
-
Seal the vial completely using an appropriate crimper tool.[5]
-
Place the vial in the microwave reactor.
-
Set the reaction parameters (e.g., temperature, time, and power) according to the microwave reactor's operating manual. Most reactions are complete within 10-15 minutes.
-
After the reaction is complete and the vial has cooled, the product can often be isolated by vacuum filtration, yielding a pure product with typical isolated yields of 70-90%.[5]
Quantitative Data Summary
| Aryl Hydrazine | Amine Source | Conditions | Time (min) | Yield (%) |
| 4-Fluorophenylhydrazine HCl | 3-Aminocrotononitrile | Microwave, 1M HCl | 10-15 | 70-90 |
Experimental Workflow
These protocols provide a foundation for the synthesis of pyrazole amines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and purity.
References
Application Notes and Protocols for Anti-inflammatory Assays of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and Related Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific anti-inflammatory data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is publicly available. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory potential of structurally related pyrazole derivatives. The presented quantitative data is illustrative and derived from studies on analogous compounds.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] Several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, feature a pyrazole core, highlighting the therapeutic potential of this scaffold.[2][3] The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and interference with signaling cascades like NF-κB and mitogen-activated protein kinase (MAPK).[2]
This document provides a comprehensive overview of standard in vitro assays to characterize the anti-inflammatory profile of novel pyrazole compounds, with a focus on 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine as a representative molecule.
Data Presentation: Anti-inflammatory Activity of Structurally Related Pyrazole Derivatives
The following tables summarize the anti-inflammatory activity of various pyrazole derivatives, demonstrating the potential efficacy of this chemical class.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Modification | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition (%) @ 50 µM | IL-6 Inhibition (%) @ 50 µM | Reference |
| Compound A | Triarylpyrazole | >50 | 48 | 62 | [4] |
| Compound B | Pyrazole-pyridazine hybrid | 1.1 | 70 | 78 | [4] |
| Compound C | Pyridylpyrazole | 37.19% inhibition @ 10 µM | N/A | N/A | [5] |
| Compound D | Pyrazole derivative | IC₅₀ = 9.562 µM (for IL-6) | Data not available | Potent Inhibition | [6] |
N/A: Data not available
Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
| Compound ID | Modification | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound E | Benzenesulfonamide-pyrazole | 876.4 | 39.43 | 22.21 | [7] |
| Compound F | Benzenesulfonamide-pyrazole | 878.9 | 61.24 | 14.35 | [7] |
| Celecoxib | (Reference Drug) | 1500 | 7.8 | 192.3 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay assesses the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]
Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the inhibitory effect of the test compound on NO production in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[8][9]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[10]
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[8]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of these cytokines in the supernatant of LPS-stimulated macrophages treated with the test compound.[4][11]
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[9]
-
Pre-treat the cells with the test compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric change is measured at the appropriate wavelength (e.g., 450 nm).
-
The cytokine concentrations are determined by comparison to a standard curve.
Visualizations
Experimental Workflow
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Application Notes and Protocols for Cellular Assays with 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and its derivatives represent a promising class of small molecules with potential applications in drug discovery, particularly as kinase inhibitors for targeted cancer therapies.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3] Compounds with similar structures have been shown to modulate key cellular processes, including cell cycle progression and apoptosis, often through the inhibition of specific protein kinases such as Cyclin-Dependent Kinases (CDKs).[4][5]
These application notes provide a comprehensive suite of detailed protocols for the cellular characterization of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (referred to herein as Compound X). The protocols cover essential assays to evaluate its cytotoxic effects, confirm target engagement within the cellular environment, and elucidate its mechanism of action by examining its impact on kinase activity and downstream signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Compound X in Cancer Cell Lines
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | Data to be determined | Reference data |
| PC-3 (Prostate) | Data to be determined | Reference data |
| A549 (Lung) | Data to be determined | Reference data |
| K562 (Leukemia) | Data to be determined | Reference data |
| IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are typically determined from dose-response curves. |
Table 2: Thermal Shift (ΔTm) of Target Kinase Induced by Compound X
| Treatment Group | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | Data to be determined | - |
| Compound X (10 µM) | Data to be determined | Calculate vs. Vehicle |
| Compound X (50 µM) | Data to be determined | Calculate vs. Vehicle |
| A positive ΔTm indicates stabilization of the target protein upon compound binding. |
Table 3: In Vitro Inhibition of Target Kinase Activity by Compound X
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase A | Data to be determined | Reference data |
| Off-Target Kinase B | Data to be determined | Reference data |
| Off-Target Kinase C | Data to be determined | Reference data |
| Staurosporine is a non-selective kinase inhibitor used as a positive control.[6] |
Table 4: Dose-Dependent Inhibition of Kinase-X and Substrate-Y Phosphorylation by Compound X
| Compound X Conc. (nM) | Relative p-Kinase-X / Total Kinase-X | Relative p-Substrate-Y / Total Substrate-Y |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined |
| 250 | Data to be determined | Data to be determined |
| 500 | Data to be determined | Data to be determined |
| Data is presented as normalized ratios of phosphorylated protein to total protein, relative to the vehicle-treated control, as determined by densitometry of Western blots.[7] |
Experimental Protocols and Visualizations
Cell Viability and Cytotoxicity Assay (Resazurin-Based)
This assay assesses the metabolic activity of viable cells to determine the cytotoxic effects of Compound X.[8] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well, opaque-walled plate at a density of 0.5 - 2 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).[4]
-
Cell Treatment: Replace the medium with fresh medium containing the serially diluted Compound X or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[5]
-
Resazurin Addition: Warm the resazurin reagent to 37°C. Add 20 µL of the resazurin solution to each well.[9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10]
-
Data Acquisition: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[4]
References
- 1. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine [myskinrecipes.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tribioscience.com [tribioscience.com]
- 11. zellx.de [zellx.de]
Application Note: Derivatization of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] Aminopyrazoles, in particular, represent an attractive framework for the development of pharmacologically active agents, such as protein kinase inhibitors.[1] This application note provides detailed protocols for the chemical derivatization of a key building block, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, to generate a library of analogues for structure-activity relationship (SAR) studies.
The strategic modification of this core structure at two primary sites—the 5-amino group and the C4-position of the pyrazole ring—allows for a systematic exploration of the chemical space. This exploration is crucial for identifying key structural features that govern biological activity and for optimizing lead compounds in drug discovery programs. The following protocols detail common and effective synthetic methodologies, including N-acylation, N-sulfonylation, and Suzuki-Miyaura cross-coupling, to facilitate these studies.
Core Scaffold and Derivatization Strategy
The parent compound, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, offers distinct points for chemical modification. The primary strategy involves:
-
Modification of the 5-amino group (R¹): The primary amine is readily functionalized to introduce a wide variety of substituents, allowing for the probing of hydrogen bonding capabilities, steric bulk, and lipophilicity.
-
Functionalization of the C4-position (R²): Substitution at this position can influence the electronic properties of the ring and provides a vector to explore new binding pockets within a biological target.
Caption: Key derivatization points on the core scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for creating a diverse library of derivatives from the starting amine.
Protocol 1: Synthesis of a 5-(N-acylamino)pyrazole Library
This protocol describes the reaction of the 5-amino group with various acyl chlorides to form a library of amides. N-acylation is a fundamental reaction for modifying primary amines.[2]
Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl pyrazole derivative.
Protocol 2: Synthesis of a 5-(N-sulfonylamino)pyrazole Library
This protocol details the synthesis of sulfonamides by reacting the starting amine with various sulfonyl chlorides.
Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
A selection of sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Distilled water
Procedure:
-
In a flask, create a mixture of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq), the desired sulfonyl chloride (1.1 eq), and triethylamine (1.2 eq) in acetonitrile.[3]
-
Stir the mixture at room temperature for 12 hours.[3] Monitor the reaction by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the resulting mixture with ethyl acetate (3x).[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the pure sulfonamide derivative.
Protocol 3: Synthesis of C4-Aryl Pyrazoles via Suzuki-Miyaura Coupling
Functionalization at the C4 position requires a two-step process: halogenation of the pyrazole ring followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds.[4]
Step 3A: Bromination at the C4-Position
-
Dissolve 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in chloroform or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates full conversion.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield 4-bromo-1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Step 3B: Suzuki-Miyaura Cross-Coupling
-
To a microwave vial or Schlenk flask, add the 4-bromo-pyrazole from Step 3A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as XPhos Pd G2 (0.02 eq), and a base like potassium phosphate (K₃PO₄) (2.0 eq).[5][6]
-
Evacuate and backfill the vessel with nitrogen or argon.
-
Add a degassed solvent system, such as dioxane and water (4:1 ratio).[6]
-
Heat the reaction mixture at 80-110 °C for 4-16 hours (or use microwave irradiation at a suitable temperature) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to isolate the C4-functionalized pyrazole.
Data Presentation for SAR Analysis
Systematic derivatization allows for the generation of quantitative data to build a structure-activity relationship. The biological activity of each synthesized compound should be assessed in a relevant assay (e.g., enzymatic IC₅₀ for a kinase inhibitor). Data should be organized in a clear, tabular format.
Table 1: Hypothetical SAR Data for Derivatives against Kinase X
| Compound ID | Core Structure | R¹ (at C5-Amine) | R² (at C4) | Kinase X IC₅₀ (nM) |
| Core | Pyrazole-Amine | -H | -H | >10,000 |
| 1a | Pyrazole-Amine | -C(O)CH₃ | -H | 8,500 |
| 1b | Pyrazole-Amine | -C(O)Ph | -H | 5,200 |
| 1c | Pyrazole-Amine | -C(O)-cPr | -H | 4,800 |
| 2a | Pyrazole-Amine | -S(O)₂CH₃ | -H | 9,100 |
| 2b | Pyrazole-Amine | -S(O)₂Ph | -H | 6,300 |
| 3a | Pyrazole-Amine | -H | -Ph | 950 |
| 3b | Pyrazole-Amine | -H | 4-Fluorophenyl | 450 |
| 3c | Pyrazole-Amine | -H | 3-Pyridyl | 220 |
| 4a | Pyrazole-Amine | -C(O)CH₃ | 3-Pyridyl | 150 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Derivatization Workflow
Caption: Synthetic workflow for library generation.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a hypothetical kinase signaling pathway.
Iterative SAR Study Cycle
Caption: The iterative cycle of a structure-activity relationship study.
References
- 1. mdpi.com [mdpi.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
Introduction
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, a common scaffold in medicinal chemistry and drug development. The biological activity and clinical safety of such compounds are intrinsically linked to their purity. Impurities from synthesis, such as regioisomers, starting materials, or by-products, can confound biological assays and introduce toxicity. Therefore, robust and efficient purification methods are critical for obtaining high-purity material suitable for research and development. These notes provide an overview of common purification strategies and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Purification Strategies
The purification of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, a basic compound, can be approached using several standard laboratory techniques. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
-
Recrystallization : This is a highly effective technique for purifying solid compounds that are crystalline. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound of interest crystallizes out, leaving impurities behind in the solvent. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixed systems like ethanol/water or hexane/ethyl acetate.
-
Column Chromatography : This is the most versatile and widely used method for purifying organic compounds. Separation is based on the differential adsorption of components in a mixture onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) passes through it. For a basic compound like an aminopyrazole, it is often necessary to deactivate the acidic silica gel with a base like triethylamine to prevent irreversible adsorption and "streaking" of the compound on the column. Reversed-phase chromatography using a C-18 silica column is an alternative for polar compounds.
-
Acid-Base Extraction : This liquid-liquid extraction technique leverages the basicity of the amine functional group. The crude compound is dissolved in an organic solvent and washed with an aqueous acid. The basic amine is protonated and dissolves in the aqueous layer, while neutral or acidic impurities remain in the organic layer. The pure amine can then be recovered by basifying the aqueous layer and extracting the precipitated product into a fresh organic solvent.
-
Trituration : This method involves washing or suspending a solid crude product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. It is a simple and rapid method for removing minor, more soluble impurities.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance and key considerations for each purification method. The values for purity and yield are representative and can vary based on the specific nature of the crude mixture.
| Purification Method | Principle of Separation | Typical Final Purity | Expected Yield Range | Key Considerations & Suitability |
| Recrystallization | Differential Solubility | >99% | 60-90% | Best for crystalline solids with a small amount of impurities. Requires finding a suitable solvent system. |
| Flash Column Chromatography | Differential Adsorption | 95-99.5% | 50-85% | Highly versatile for complex mixtures and non-crystalline materials. Can be time-consuming and requires significant solvent. |
| Acid-Base Extraction | Differential Basicity/Solubility | 90-98% | 70-95% | Excellent for removing neutral or acidic impurities. Less effective for separating from other basic impurities. |
| Trituration | Differential Solubility | 90-97% | 80-98% | A rapid cleanup method for solids; less effective than recrystallization for achieving very high purity. |
Visualized Workflows and Principles
Caption: A decision tree for selecting the optimal purification method.
Caption: Step-by-step workflow for flash column chromatography.
Caption: The movement of the amine between phases during extraction.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is suitable for purifying a solid crude product where impurities have different solubility profiles from the desired compound.
Materials:
-
Crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (solid)
-
Ethanol (Good solvent)
-
Deionized Water or Hexane (Poor solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Desiccator or vacuum oven
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to the flask while heating and stirring until the solid just dissolves completely.
-
While maintaining the heat, add hot deionized water (or hexane) dropwise to the solution until a slight, persistent turbidity (cloudiness) is observed.
-
If too much poor solvent is added, clarify the solution by adding a few drops of hot ethanol.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of the ethanol/water (or hexane) solvent system.
-
Dry the crystals on the filter paper or in a desiccator under vacuum to obtain the pure product.
Protocol 2: Flash Column Chromatography on Deactivated Silica
This protocol is ideal for separating the target amine from impurities with similar polarities or when the crude product is an oil.
Materials:
-
Crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the Mobile Phase: Prepare bottles of hexane and a mixture of 99:1 (v/v) Ethyl Acetate:Triethylamine. The triethylamine deactivates the silica gel.
-
Pack the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This is known as dry loading.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute the Column: Begin eluting with 100% hexane, gradually increasing the proportion of the EtOAc/TEA mixture. A typical gradient might be from 0% to 30% EtOAc/TEA over several column volumes.
-
Collect and Monitor: Collect fractions and monitor them by TLC (using a hexane/EtOAc/TEA mobile phase) to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Protocol 3: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or acidic by-products from the basic amine.
Materials:
-
Crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
Ethyl Acetate (or other water-immiscible organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude material in ethyl acetate (approx. 20 mL per 1 g of crude).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.
-
Drain the lower aqueous layer into a clean flask. Extract the remaining organic layer with a fresh portion of 1 M HCl to ensure complete recovery.
-
Combine all aqueous extracts. "Back-wash" the combined aqueous layer with a small amount of fresh ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.
-
Cool the aqueous layer in an ice bath. Slowly add 5 M NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine product should precipitate or form an oily layer.
-
Extract the product from the basified aqueous solution with three portions of fresh ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
The Versatility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its unique structural features, including a bulky tert-butyl group and a constrained cyclopropyl moiety, allow for the design of potent and selective inhibitors against various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them critical targets for modern drug discovery. This document provides a comprehensive overview of the applications of the 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine scaffold, with a focus on its role in the development of inhibitors for p38 MAP kinase and FMS-like tyrosine kinase 3 (FLT3). Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are also presented.
Key Applications in Drug Discovery
The 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine scaffold has been successfully employed in the design of inhibitors for several important kinase targets.
-
p38 MAPK Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines like TNF-α, making it a valuable target for treating inflammatory diseases.
-
FLT3 Inhibition: The scaffold has also been utilized to develop inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1] These inhibitors can block the constitutive activation of FLT3 and its downstream signaling pathways, leading to the suppression of leukemia cell proliferation.[1]
Data Presentation: Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives based on or related to the 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine scaffold against key kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazole Derivatives against p38 MAPK
| Compound/Reference | Target Kinase | IC50 (nM) | Cellular Assay | Cell Line | IC50 (µM) |
| BIRB-796 (Doramapimod) | p38α MAPK | 38 | TNF-α production | THP-1 | 0.032 |
| Pyrazole Urea Derivative | p38α MAPK | N/A | TNF-α release | THP-1 | 0.033 |
Table 2: Inhibitory Activity of Pyrazole Derivatives against FLT3 and Related Kinases
| Compound/Reference | Target Kinase | IC50 (nM) | Cellular Assay | Cell Line | IC50 (µM) |
| Flt3-IN-11 | FLT3 (Wild-Type) | 7.22 | Growth Inhibition | MV4-11 (FLT3-ITD) | 0.0032 |
| Flt3-IN-11 | FLT3-D835Y | 4.95 | N/A | N/A | N/A |
| Pyrazole-based FLT3 Inhibitor (General) | FLT3 | Nanomolar range | Proliferation | AML cell lines | Sub-micromolar range |
| CCT241736 | FLT3 | N/A | Growth Inhibition | MOLM-13 (FLT3-ITD) | 0.1 |
| MLN518 | FLT3 | N/A | Growth Inhibition | MOLM-13 (FLT3-ITD) | 0.034 |
Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.
Caption: The p38 MAPK signaling cascade.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can lead to constitutive activation and downstream signaling promoting cell proliferation and survival in acute myeloid leukemia (AML).
Caption: The FLT3 signaling pathway.
Experimental Protocols
Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine Derivatives
The synthesis of the title scaffold can be achieved through a cyclocondensation reaction. A plausible synthetic route is outlined below, based on general pyrazole synthesis methods.
Caption: Synthetic workflow for derivatives.
Protocol: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This protocol is adapted from general procedures for pyrazole synthesis.
Materials:
-
3-Cyclopropyl-3-oxopropanenitrile
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of tert-butylhydrazine free base: Dissolve tert-butylhydrazine hydrochloride in water and basify with a concentrated NaOH solution. Extract the free base with a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Cyclocondensation: In a round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1 equivalent) in ethanol. Add the freshly prepared tert-butylhydrazine (1.1 equivalents) to the solution.
-
Reaction: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or HCl). Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Kinase Inhibition Assays
Protocol: In Vitro p38α MAPK Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general procedure for determining the IC50 of a test compound against p38α MAPK using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the yield and purity of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
The synthesis is a cyclocondensation reaction between tert-butylhydrazine and 3-cyclopropyl-3-oxopropanenitrile. The hydrazine can be used as a free base or generated in situ from its hydrochloride salt.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are tert-butylhydrazine hydrochloride and 3-cyclopropyl-3-oxopropanenitrile.[1][2][3]
Q3: What is a suitable solvent and base for this reaction?
A common solvent system is an aqueous solution, often with an inorganic base like sodium hydroxide (NaOH) to neutralize the hydrazine hydrochloride and facilitate the reaction.[4] The use of an aqueous system without organic solvents can simplify the workup and improve the environmental friendliness of the procedure.
Q4: How is the product typically isolated and purified?
The product can often be isolated by filtration directly from the reaction mixture after cooling, as it may crystallize out of the aqueous solution.[4] If further purification is needed, recrystallization from a suitable solvent such as ethanol or column chromatography can be employed.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low or No Product Yield | Incomplete reaction | Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. |
| Poor quality of starting materials | Ensure the purity of tert-butylhydrazine hydrochloride and 3-cyclopropyl-3-oxopropanenitrile. tert-Butylhydrazine hydrochloride can be hygroscopic. | |
| Incorrect stoichiometry | Verify the molar ratios of the reactants. A slight excess of one reagent may be beneficial, but this should be optimized. | |
| Formation of Side Products | Dimerization or polymerization of reactants | Maintain a controlled reaction temperature. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Regioisomer formation | While the reaction with a β-ketonitrile is generally regioselective, alternative cyclization pathways can occur. Confirm the structure of the product by NMR. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Seeding the bulk mixture with a pure crystal can induce crystallization. |
| High water solubility of the product | If the product is highly water-soluble, extraction with an organic solvent may be necessary. However, this can be challenging. An alternative is to precipitate the product as a salt. | |
| Difficulty in Product Purification | Co-eluting impurities in chromatography | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. |
| Product instability | Some aminopyrazoles can be sensitive to air or light. Conduct purification steps under an inert atmosphere if necessary. |
Experimental Protocols
Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This protocol is adapted from the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[4]
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Cyclopropyl-3-oxopropanenitrile
-
2 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Add 2 M NaOH solution (1.0 eq) to the flask and stir at room temperature until the solid has completely dissolved.
-
To the resulting solution, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 18-24 hours. The mixture may become biphasic.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to approximately 60 °C.
-
If the product does not spontaneously crystallize, seeding with a previously obtained pure crystal may be necessary.
-
Once crystallization begins, turn off the heating and continue to stir vigorously as the mixture cools to room temperature.
-
Cool the slurry in an ice-water bath for at least one hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight.
Visualizations
Synthesis Pathway
References
Pyrazole Amine Synthesis: Technical Support Center
Welcome to the technical support center for pyrazole amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Here you will find frequently asked questions and detailed guides to address specific side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during pyrazole synthesis?
A1: The most prevalent side reaction is the formation of regioisomers , especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] Other common issues include:
-
Incomplete Cyclization: The reaction can stall at the hydrazone or enamine intermediate stage, particularly if the hydrazine is deactivated by electron-withdrawing groups.[2][3]
-
Low Conversion Rates: This can result from impure starting materials, suboptimal reaction conditions (temperature, solvent), or significant steric hindrance from bulky substituents.[2]
-
Formation of Colored Impurities: The decomposition of hydrazine starting materials or the oxidation of intermediates can lead to the formation of yellow or red colored impurities in the reaction mixture.[2]
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), the homocoupling of the aryl halide starting material can occur, leading to biaryl side products.[2]
-
Hydrazine Decomposition: Hydrazine can decompose, especially at elevated temperatures, which can reduce yield and introduce impurities.[4]
Q2: My NMR analysis shows a mixture of two products. How can I control the regioselectivity of the reaction?
A2: The formation of a regioisomeric mixture is a classic challenge in pyrazole synthesis, arising from the two possible sites of initial nucleophilic attack on an unsymmetrical 1,3-dicarbonyl precursor.[3] Control can be achieved by several methods:
-
Solvent Choice: The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer compared to standard solvents like ethanol.[1]
-
pH Control: Adjusting the reaction pH with acidic or basic catalysts can influence the rate of attack at the different carbonyl positions, thereby favoring one regioisomer.
-
Use of Dicarbonyl Surrogates: Employing precursors where the regiochemistry is "locked," such as β-enaminones, can direct the cyclization to form a single product.
Q3: The reaction mixture is turning dark. Is this a concern and how can it be prevented?
A3: A dark coloration (often yellow or red) typically indicates the decomposition of the hydrazine reagent or oxidation of reaction intermediates.[2] While not always detrimental to the final product, it can complicate purification and lower the overall yield. To mitigate this:
-
Use high-purity, freshly opened or properly stored hydrazine.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid unnecessarily high reaction temperatures or prolonged reaction times.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show two distinct sets of peaks for the pyrazole core protons.
-
TLC analysis reveals multiple spots that are difficult to separate.
-
The isolated product exhibits a broad melting point range.[2]
-
-
Root Cause: When a substituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole regioisomers.
-
Solutions: The primary strategy is to influence the site of the initial hydrazine attack. The use of fluorinated alcohols as solvents is highly effective. These solvents do not compete with the hydrazine as a nucleophile (unlike ethanol), leading to a cleaner reaction and higher selectivity.[1]
The table below summarizes the impact of different solvents on the ratio of regioisomers formed in the reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-diones with methylhydrazine.
| Entry | R¹ Group | Solvent | Ratio of 3-CF₃ Isomer : 5-CF₃ Isomer | Reference |
| 1 | Phenyl | EtOH | 55 : 45 | [1] |
| 2 | Phenyl | TFE | 85 : 15 | [1] |
| 3 | Phenyl | HFIP | >99 : 1 | [1] |
| 4 | 2-Furyl | EtOH | 20 : 80 | |
| 5 | 2-Furyl | HFIP | >99 : 1 |
Data is illustrative of trends reported in the cited literature.
Caption: A workflow for troubleshooting regioisomer formation.
Issue 2: Low Yield or Incomplete Reaction
-
Symptoms:
-
Root Cause: Several factors can contribute to low conversion, including poor reagent stability, suboptimal reaction conditions, or high activation energy for the final cyclization and dehydration steps.[3]
-
Solutions:
-
Reagent Purity: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can inhibit the reaction.
-
Optimize Conditions: Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC to determine the optimal duration.
-
Stoichiometry: Using a slight excess (e.g., 1.1 to 2 equivalents) of the hydrazine reagent can sometimes help drive the reaction to completion.[3]
-
Catalysis: The addition of a catalytic amount of acid (like acetic acid) can facilitate both the initial condensation and the final dehydration step.
-
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-(Trifluoromethyl)-5-phenyl-1-methyl-1H-pyrazole using TFE
This protocol is adapted from methodologies that use fluorinated alcohols to achieve high regioselectivity.[2]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature while stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 74 °C). Monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole
This protocol provides a general method for C-N cross-coupling and can be optimized to minimize biaryl byproduct formation.[2]
-
Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine) (10-20 mol%), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the pyrazole (1.2 eq), the aryl halide (e.g., iodobenzene) (1.0 eq), and a suitable solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture at a controlled temperature (start at 80 °C and increase if necessary, but note that higher temperatures may promote biaryl formation). Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the product by column chromatography. If biaryl formation is an issue, consider lowering the reaction temperature or screening alternative ligands.
References
Technical Support Center: Purification of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Tailored for researchers, scientists, and drug development professionals, this guide addresses common challenges encountered during the purification of this and structurally similar pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A1: Based on the typical synthesis route, which involves the condensation of a β-ketonitrile with tert-butylhydrazine, common impurities may include:
-
Unreacted Starting Materials: Residual 3-cyclopropyl-3-oxopropanenitrile and tert-butylhydrazine.
-
Regioisomer: Formation of the undesired regioisomer, 1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-amine.
-
Side-Products: Small amounts of by-products from potential side reactions.
Q2: My purified 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a yellow or brown oil/solid instead of the expected color. What is the cause?
A2: A yellow or brown coloration often suggests the presence of oxidized impurities. The amine functionality in the pyrazole ring can be susceptible to air oxidation over time. The coloration could also be due to residual starting materials or by-products from the synthesis.
Q3: Can I use normal-phase silica gel chromatography for purification?
A3: Yes, however, the basic nature of the pyrazole and amine nitrogen atoms can lead to strong interactions with the acidic silica gel. This can result in peak tailing, poor separation, and in some cases, degradation of the product on the column. It is often advisable to pre-treat the silica gel with a base like triethylamine or to use a mobile phase containing a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol).
Q4: What are the recommended solvent systems for column chromatography?
A4: For pyrazole derivatives of similar polarity, common and effective solvent systems for silica gel chromatography include gradients of hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q5: What are suitable solvents for recrystallizing 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A5: The choice of solvent is critical and depends on the compound's polarity. Generally effective solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as dissolving the compound in a "good" solvent (like hot ethanol or ethyl acetate) and then adding a "poor" solvent (like water or hexane) until turbidity appears, followed by slow cooling, can also be very effective.
Troubleshooting Guides
Issue 1: Oily Product or Failure to Crystallize After Purification
Problem: The final product remains an oil and does not solidify, even after complete solvent removal.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Significant Impurities Present | Analyze a small sample by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. If multiple components are observed, further purification via column chromatography is necessary before attempting another crystallization. |
| Inappropriate Crystallization Solvent | The ideal recrystallization solvent should dissolve the compound when hot but have low solubility at room temperature. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find the optimal system. |
| Supersaturation | If the product is pure but remains an oil, try to induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod. Alternatively, adding a seed crystal from a previous successful batch can initiate crystallization. |
| Low Melting Point | The compound may have a low melting point, existing as an oil or a waxy solid at room temperature. In this case, purification by column chromatography is the more suitable method. |
Issue 2: Low Yield After Column Chromatography
Problem: A significant loss of product is observed during purification by silica gel chromatography.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Adsorption to Silica Gel | The basic nitrogen atoms in the pyrazole ring can strongly adhere to the acidic silica gel. To mitigate this, pre-treat the silica gel by slurrying it in the chosen eluent containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites and reduce product loss. |
| Suboptimal Eluent Polarity | If the eluent is not polar enough, the compound may not elute from the column. Conversely, if it is too polar, the compound may co-elute with impurities. Optimize the eluent system using TLC to achieve a retention factor (Rf) of approximately 0.3 for the target compound. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of the pure compound. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Degradation on Silica | Although less common, some sensitive compounds can degrade on silica gel. If this is suspected, consider using a less acidic stationary phase like neutral alumina for chromatography. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine using silica gel chromatography.
Materials:
-
Crude 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of ~0.3 for the product spot and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). If strong adsorption is an issue, add 0.5% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Protocol 2: Recrystallization
Objective: To purify 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine by recrystallization.
Materials:
-
Crude or partially purified 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask, heating source, and filtration apparatus
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or scratch the inner surface with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary Phase/Solvent | Typical Ratios/Conditions | Expected Purity |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient from 95:5 to 70:30) | >95% |
| Silica Gel with 0.5% Triethylamine | Dichloromethane:Methanol (gradient from 100:0 to 95:5) | >98% | |
| Recrystallization | Isopropanol | Dissolve in hot, cool to room temperature | >98% |
| Hexane/Ethyl Acetate | Dissolve in minimal hot ethyl acetate, add hexane until turbid | >97% |
Visualization
Below is a diagram illustrating the general workflow for the purification and troubleshooting of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Caption: Purification and troubleshooting workflow.
Technical Support Center: Improving the Solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in in vitro assays.
Troubleshooting Guide
Compound precipitation can significantly compromise the accuracy and reliability of in vitro experimental results by lowering the effective concentration of the test compound.[1] The following guide addresses common observations, their potential causes, and recommended solutions to mitigate precipitation issues with 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[1] | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1]- Perform serial dilutions of the stock solution in the assay buffer or medium.[1] |
| "Solvent shock" due to a rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[1] | - Add the compound stock solution to the assay medium dropwise while gently vortexing or stirring.[1]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound. | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C). | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable. |
| pH shift in the medium due to the CO2 environment or cellular metabolism. | - Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).- Determine the compound's solubility at different pH values to assess its sensitivity. | |
| Interaction with media components such as salts and proteins. | - Evaluate the compound's stability in the specific cell culture medium over the intended duration of the experiment.- Test solubility in a simpler buffer, like PBS, to determine if media components are the cause.[2] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Prepare aliquots of the stock solution for single-use to minimize freeze-thaw cycles.[1]- Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved.[1] |
| Water absorption by the DMSO stock, which can decrease the compound's solubility. | - Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A1: Due to the hydrophobic nature common to many pyrazole derivatives, 100% dimethyl sulfoxide (DMSO) is a recommended starting solvent for preparing a high-concentration stock solution.[3][4] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in an assay should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is recommended.[6] High concentrations of DMSO can be cytotoxic and may interfere with the biological activity being measured.[7][8]
Q3: How can I improve the aqueous solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A3: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Using a water-miscible organic solvent, such as ethanol or polyethylene glycol 400 (PEG 400), in combination with water can increase solubility.[][10]
-
pH Adjustment: Since 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine has a basic amine group, adjusting the pH of the aqueous buffer to a more acidic range (below its pKa) will protonate the amine, forming a more soluble salt.[11][12][13]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, forming an inclusion complex with enhanced aqueous solubility.[14][15][16][17][18]
Q4: How do I determine the kinetic solubility of my compound in the assay buffer?
A4: A practical method to assess kinetic solubility is by visual inspection of serial dilutions. Prepare a series of dilutions of your compound in the assay buffer in a clear microplate and visually check for any turbidity or precipitate against a dark background.[6] For a more quantitative measurement, you can use nephelometry (light scattering) or measure the absorbance at a wavelength where your compound does not absorb (e.g., 600 nm) to detect turbidity.[6]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To determine the apparent kinetic solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in a specific assay buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer (e.g., PBS or cell culture medium).
-
96-well clear-bottom microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the compound in the assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is constant in all wells (e.g., 1%).
-
Incubate the plate at the experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).[19]
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of each well at 600 nm using a microplate reader.
-
An increase in absorbance compared to the buffer-only control indicates the formation of a precipitate.[6] The highest concentration that remains clear and shows no significant increase in absorbance is the apparent kinetic solubility.
Protocol 2: Solubility Enhancement using pH Adjustment
Objective: To determine the effect of pH on the solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (solid).
-
A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Shaker or vortex mixer.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach equilibrium. This is often referred to as the shake-flask method.[10][20]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine using a cyclodextrin.
Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[4]
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Analytical method for concentration determination (e.g., HPLC).
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of the solid compound to each cyclodextrin solution.
-
Follow the shake-flask method as described in Protocol 2 (steps 2-4) to determine the equilibrium solubility at each cyclodextrin concentration.
-
Plot the compound's solubility against the cyclodextrin concentration to evaluate the effectiveness of the cyclodextrin in enhancing solubility.
Data Presentation
Table 1: Illustrative Solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in Different Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | ~5 |
| 100% DMSO | 25 | > 10,000 |
| 100% Ethanol | 25 | ~5,000 |
Table 2: Illustrative Effect of pH on the Solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in Aqueous Buffer at 37°C
| pH | Solubility (µg/mL) |
| 4.0 | 150 |
| 5.0 | 85 |
| 6.0 | 30 |
| 7.0 | 8 |
| 7.4 | 5 |
| 8.0 | < 5 |
Table 3: Illustrative Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the Solubility of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in PBS (pH 7.4) at 37°C
| HP-β-CD Concentration (% w/v) | Solubility (µg/mL) |
| 0 | 5 |
| 1 | 25 |
| 2 | 55 |
| 5 | 150 |
| 10 | 320 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. benchchem.com [benchchem.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Production of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Problem 1: Low Yield of 3-cyclopropyl-3-oxopropanenitrile (Precursor)
-
Possible Cause: Incomplete reaction or side product formation during the condensation of a cyclopropyl ester with acetonitrile.
-
Troubleshooting Suggestions:
-
Base Selection: The choice of base is critical. While sodium ethoxide can be used, stronger bases like sodium amide or potassium tert-butoxide may improve yields. However, sodium amide is hazardous and can lead to amidine side-products. Potassium tert-butoxide in the presence of a catalytic amount of isopropanol can be an effective and safer alternative.
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can quench the base and hydrolyze the ester. The reaction may require elevated temperatures (refluxing THF) to proceed to completion.
-
Work-up Procedure: Acidic quench should be performed carefully at low temperatures to avoid degradation of the β-ketonitrile. Extraction with a suitable organic solvent like ethyl acetate should be thorough.
-
Problem 2: Inconsistent Yields and Purity during Cyclocondensation
-
Possible Cause: Competing side reactions, incomplete reaction, or difficulty in purification.
-
Troubleshooting Suggestions:
-
Reaction Solvent: The choice of solvent can influence the reaction rate and selectivity. While alcohols like ethanol are common, a biphasic system with a non-polar solvent like toluene and an aqueous base can facilitate product isolation.
-
Temperature Control: Exothermic reactions can occur upon addition of reagents. Maintain careful temperature control to prevent runaway reactions and the formation of impurities. Heating to reflux is often necessary to drive the reaction to completion.
-
pH Adjustment: The pH of the reaction mixture can affect the stability of the product and the ease of isolation. Neutralization or slight basification after the reaction may be necessary to precipitate the product.
-
Purification Strategy: The product, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, can be challenging to purify by chromatography due to its basicity. Crystallization is the preferred method for purification on a larger scale. Seeding the solution with a small amount of pure product can induce crystallization.
-
Problem 3: Formation of Regioisomers
-
Possible Cause: The reaction of an unsymmetrical β-dicarbonyl equivalent with a substituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles.
-
Troubleshooting Suggestions:
-
Reaction Control: In the case of 3-cyclopropyl-3-oxopropanenitrile and tert-butylhydrazine, the formation of the desired 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is generally favored due to the electronic and steric influences of the substituents.
-
Analytical Monitoring: Use techniques like NMR and LC-MS to monitor the reaction and confirm the identity of the major product. The presence of the undesired isomer would necessitate optimization of reaction conditions (e.g., temperature, solvent, base) to improve regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis?
A1: The synthesis involves several hazardous reagents and conditions that require careful management at scale. Key safety considerations include:
-
tert-Butylhydrazine Hydrochloride: This reagent is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Concentrated sodium hydroxide is corrosive. Use appropriate PPE, including gloves and eye protection.
-
Exothermic Reactions: The neutralization of tert-butylhydrazine hydrochloride with a strong base is exothermic. Add reagents slowly and with adequate cooling to control the temperature.
-
Flammable Solvents: The use of flammable solvents like toluene requires adherence to proper grounding and bonding procedures to prevent static discharge.
Q2: How does the scale of the reaction impact the expected yield and purity of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A2: As the scale of the synthesis increases, it is common to observe a slight decrease in yield and purity. This can be attributed to several factors including less efficient heat and mass transfer in larger reactors, and challenges in maintaining homogenous reaction conditions. See the data presentation section for an illustrative comparison.
Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the quality of the final product?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress, purity assessment of the final product, and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The following tables provide an illustrative summary of expected quantitative data at different scales of production. This data is based on typical outcomes in process scale-up and should be used as a general guide.
Table 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile
| Scale | Starting Material (Ethyl Cyclopropanecarboxylate) | Yield (%) | Purity (by HPLC) (%) | Reaction Time (hours) |
| Lab (10 g) | 10 g | 80-85 | >98 | 6 |
| Pilot (1 kg) | 1 kg | 75-80 | >97 | 8 |
| Production (50 kg) | 50 kg | 70-75 | >95 | 12 |
Table 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
| Scale | Starting Material (3-cyclopropyl-3-oxopropanenitrile) | Yield (%) | Purity (by HPLC) (%) | Reaction Time (hours) |
| Lab (10 g) | 10 g | 85-90 | >99 | 12 |
| Pilot (1 kg) | 1 kg | 80-85 | >98 | 18 |
| Production (50 kg) | 50 kg | 75-80 | >97 | 24 |
Experimental Protocols
1. Synthesis of 3-cyclopropyl-3-oxopropanenitrile
This protocol is adapted from literature procedures for the synthesis of β-ketonitriles.
-
Reagents:
-
Ethyl cyclopropanecarboxylate
-
Acetonitrile
-
Potassium tert-butoxide
-
Isopropanol (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a catalytic amount of isopropanol.
-
Add acetonitrile (1.5 equivalents) dropwise at room temperature.
-
Add ethyl cyclopropanecarboxylate (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-cyclopropyl-3-oxopropanenitrile.
-
2. Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This protocol is adapted from a procedure for the synthesis of a similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[1]
-
Reagents:
-
3-cyclopropyl-3-oxopropanenitrile
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (2 M aqueous solution)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butylhydrazine hydrochloride (1.1 equivalents).
-
Add 2 M aqueous sodium hydroxide (1.1 equivalents) and stir until the solid dissolves.
-
Add 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) to the solution.
-
Add toluene to the mixture.
-
Heat the biphasic mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Mandatory Visualizations
Signaling Pathways
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the p38 MAPK and PCTAIRE signaling pathways. Understanding these pathways is crucial for drug development professionals.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: PCTAIRE Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for the Synthesis.
References
stability issues of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in solution?
The stability of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can significantly impact the compound's stability. Aminopyrazoles can be susceptible to both acid and base-catalyzed hydrolysis.
-
Solvent: The choice of solvent can affect solubility and degradation rates.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amine functionality and the pyrazole ring.
Q2: In which common laboratory solvents is 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine expected to be soluble?
Table 1: Illustrative Solubility Profile of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL |
| Methanol | > 50 mg/mL |
| Ethanol | > 50 mg/mL |
| Acetonitrile | > 30 mg/mL |
| Dichloromethane | > 30 mg/mL |
| Water | Sparingly soluble |
Note: This data is illustrative and should be experimentally verified.
Q3: What are the potential degradation pathways for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
Based on the chemical structure of an aminopyrazole, potential degradation pathways include:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The pyrazole ring itself can also undergo oxidative degradation.
-
Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening.
-
Photodegradation: Exposure to UV light can provide the energy for various photochemical reactions, including ring rearrangements or cleavage.
A diagram illustrating a hypothetical degradation pathway is provided below.
Caption: Hypothetical degradation pathways for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of my compound in solution during my experiments.
-
Potential Cause: The compound may be degrading under your experimental conditions.
-
Troubleshooting Steps:
-
Review your experimental conditions: Check the pH, temperature, and light exposure of your solution.
-
Perform a preliminary stability study: Prepare solutions of your compound under different conditions (e.g., different buffers, protected from light, at lower temperatures) and monitor the concentration over time using a suitable analytical method like HPLC.
-
Use fresh solutions: Prepare solutions of the compound immediately before use to minimize degradation.
-
Consider a different solvent: If you suspect solvent-mediated degradation, try dissolving your compound in an alternative solvent in which it is stable.
-
Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing my compound.
-
Potential Cause: These peaks could be degradation products of your compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you to identify the retention times of potential degradants.
-
Use a stability-indicating HPLC method: Ensure your HPLC method is capable of separating the parent compound from its degradation products.
-
Analyze a freshly prepared sample: Compare the chromatogram of your experimental sample to that of a freshly prepared standard solution to see if the extra peaks are present from the start.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. The goal is to generate potential degradation products to facilitate the development of a stability-indicating analytical method.
Materials:
-
1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
Table 2: Illustrative Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 h | RT / 60°C | Potential for degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 h | RT / 60°C | Potential for degradation |
| Oxidation | 3% H₂O₂ | 24 h | RT | Likely degradation |
| Thermal | 60°C | 48 h | 60°C | Potential for degradation |
| Photolytic | 1.2 million lux hours | As required | RT | Potential for degradation |
Note: The extent of degradation should be targeted to be between 5-20% for optimal method development.
Caption: General experimental workflow for stability testing.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Method optimization will be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: A starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Technical Support Center: Avoiding Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues related to regioisomer formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: I'm observing a nearly 1:1 mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of a regioisomeric mixture is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[2][3] Several factors can be adjusted to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[3][4]
-
pH Control: Adjusting the reaction's pH can influence the initial site of attack by the hydrazine.[1][3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of the regioisomers formed.[1]
-
Steric and Electronic Effects: Large differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[1][2]
Q3: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A3: If the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions, you can try the following strategies:[1]
-
Change the Solvent: As mentioned, switching to a fluorinated alcohol like TFE or HFIP can significantly alter the regioselectivity.[4] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the initial nucleophilic attack.[5] Aprotic solvents may favor the formation of the other regioisomer.[5]
-
Modify the Hydrazine: Using a hydrazine salt (e.g., hydrochloride) versus the free base can significantly impact the regioisomeric outcome. For instance, with certain substrates, arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer.[6]
-
Alternative Synthetic Routes: Consider methods other than the classical Knorr synthesis. For example, 1,3-dipolar cycloaddition of diazo compounds with alkynes can offer high regioselectivity.[7][8]
Q4: I have already synthesized a mixture of regioisomers. What are the best methods for their separation?
A4: If you have already produced a mixture of regioisomers, separation is often necessary.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best possible separation between the two isomers.[1]
-
Crystallization: If the isomers have different solubilities, fractional crystallization may be a viable separation technique.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more resource-intensive method.
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine.
| Entry | 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (2:3) | Total Yield (%) |
| 1 | 2-Furyl, CF3 | EtOH | 36:64 | 99 |
| 2 | 2-Furyl, CF3 | TFE | 85:15 | 99 |
| 3 | 2-Furyl, CF3 | HFIP | 97:3 | 98 |
| 4 | 2-Furyl, CO2Et | EtOH | 44:56 | 86 |
| 5 | 2-Furyl, CO2Et | TFE | 89:11 | 99 |
| 6 | 2-Furyl, CO2Et | HFIP | 93:7 | 98 |
Data adapted from The Journal of Organic Chemistry.[4]
Table 2: Influence of Hydrazine Type on Regioisomeric Outcome.
| Entry | Enone | Hydrazine | Solvent | Regioisomeric Ratio (1,3-isomer : 1,5-isomer) |
| 1 | 1a | Phenylhydrazine hydrochloride | MeOH | 97:3 |
| 2 | 1a | Phenylhydrazine (free base) | MeOH | 14:86 |
Data adapted from ACS Omega.[6]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general procedure for the regioselective synthesis of a 1,3,5-trisubstituted pyrazole using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.[1]
Protocol 2: Base-Mediated Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol provides a method for the synthesis of a 1,3,5-trisubstituted pyrazole using a base.[1]
Materials:
-
Appropriate α,β-unsaturated ketone (1.0 eq)
-
Hydrazine derivative (1.2 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the α,β-unsaturated ketone and the hydrazine derivative in THF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reaction Conditions for Aminopyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminopyrazoles.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of 3-Aminopyrazole and 5-Aminopyrazole Isomers
Controlling the regioselectivity of the reaction between an unsymmetrical hydrazine and a 1,3-dielectrophile is a common challenge in aminopyrazole synthesis. The formation of either the 3-amino or 5-amino isomer is highly dependent on the reaction conditions, which can be manipulated to favor one over the other.[1][2]
Q1: How can I selectively synthesize the 5-aminopyrazole isomer?
A1: To favor the thermodynamically more stable 5-aminopyrazole, employ neutral or acidic conditions at elevated temperatures. These conditions allow for the equilibration of the Michael adducts, leading to the formation of the most stable product.[1][2]
-
Recommended Conditions:
Q2: How can I selectively synthesize the 3-aminopyrazole isomer?
A2: The formation of the kinetically favored 3-aminopyrazole requires basic conditions at low temperatures. These conditions trap the initial, less stable Michael adduct before it can equilibrate.[2]
Experimental Workflow for Regioselectivity Control
Caption: Logical workflow for controlling regioselectivity in aminopyrazole synthesis.
Issue 2: Low Yield or Incomplete Reaction
Slow or incomplete reactions can be a significant hurdle, often resulting in a complex mixture of starting materials, intermediates, and the desired product.
Q3: My reaction is sluggish and gives a low yield. How can I improve it?
A3: Several strategies can be employed to drive the reaction to completion:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature can facilitate the final cyclization and aromatization steps.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can promote difficult cyclizations.[1]
-
Acid/Base Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., triethylamine, piperidine) can accelerate both the initial condensation and the subsequent cyclization. The choice of catalyst can also influence regioselectivity.
-
Check Hydrazine Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine for the reaction to proceed.
Issue 3: Formation of Side Products
The presence of unexpected byproducts can complicate purification and reduce the overall yield of the desired aminopyrazole.
Q4: What are the common side products and how can I minimize their formation?
A4: Common side products include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated. Driving the reaction to completion using the methods described in Issue 2 can minimize this.
-
N-Acetylated Amides: When using acetic acid as a solvent at high temperatures, the aminopyrazole product can sometimes react with the solvent to form an N-acetylated byproduct. Using a catalytic amount of acid instead of using it as the solvent can prevent this.
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions. Milder reaction conditions and controlling stoichiometry can help avoid these subsequent reactions.
Issue 4: Difficulty in Purification
The similar polarities of aminopyrazole regioisomers and the presence of persistent impurities can make purification challenging.
Q5: I am struggling to purify my aminopyrazole product. What techniques can I use?
A5: Effective purification often starts with optimizing the reaction itself to minimize impurities.
-
Optimize for Selectivity: The most effective strategy is to avoid the formation of isomeric mixtures by optimizing the reaction for high regioselectivity (see Issue 1).
-
Recrystallization: This is a powerful technique for purifying solid products. Common solvents for recrystallization of aminopyrazoles include ethanol, methanol, or mixtures with water.[3]
-
Column Chromatography: While challenging for separating regioisomers, it can be effective for removing other impurities. Deactivating the silica gel with triethylamine or ammonia in methanol can prevent the loss of basic aminopyrazole compounds on the column. Reversed-phase (C18) chromatography can also be an alternative.
-
Acid-Base Extraction: The basicity of the amino group can be exploited. The aminopyrazole can be protonated with a weak acid to form a salt, which can then be extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The free base can then be regenerated and extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q6: What is the most common starting material for aminopyrazole synthesis?
A6: The most common methods involve the condensation of a hydrazine with a 1,3-dielectrophilic compound, where one of the electrophilic groups is a nitrile. Key starting materials include β-ketonitriles and α,β-unsaturated nitriles.[1]
Q7: How can I confirm the regiochemistry of my product?
A7: Unambiguous determination of the 3-amino versus 5-amino isomer often requires advanced analytical techniques. While routine 1D NMR and mass spectrometry are essential, 2D NMR techniques like 1H-15N HMBC can establish the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.
Q8: Are there any safety concerns I should be aware of during aminopyrazole synthesis?
A8: The reaction of hydrazine hydrate with precursors like β-ketonitriles can be highly exothermic. It is crucial to control the rate of addition of the hydrazine, often at a reduced temperature, and ensure adequate cooling to prevent a runaway reaction.
Data Presentation: Reaction Conditions for Aminopyrazole Synthesis
Table 1: Conditions for Regioselective Synthesis of 3- and 5-Aminopyrazoles
| Target Isomer | Control Type | Reagents | Solvent | Base/Acid | Temperature | Yield (%) | Reference |
| 5-Aminopyrazole | Thermodynamic | 3-Methoxyacrylonitrile + Phenylhydrazine | Toluene | Acetic Acid | Microwave | 90 | [1] |
| 3-Aminopyrazole | Kinetic | 3-Methoxyacrylonitrile + Phenylhydrazine | Ethanol | Sodium Ethoxide | Microwave | 85 | [1] |
| 5-Aminopyrazole | Thermodynamic | Alkoxyacrylonitrile + Alkylhydrazine | Ethanol | - | 70 °C | Varies | [2] |
| 3-Aminopyrazole | Kinetic | Alkoxyacrylonitrile + Alkylhydrazine | Ethanol | Sodium Ethoxide | 0 °C | Up to 99:1 selectivity |
Table 2: Multicomponent Synthesis of Pyrazole Derivatives
| Product Type | Reactants | Solvent | Catalyst/Additive | Time | Yield (%) | Reference |
| 1H-Pyrazole | Enaminone + Benzaldehyde + Hydrazine HCl | Water | Ammonium Acetate | 1 hour | Good | [3] |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole + β-Ketonitrile + Anisaldehyde | Acetic Acid | - | Microwave | Varies | [4] |
| 5-Aminopyrazole-4-carbonitriles | Phenylhydrazine + Aldehyde + Malononitrile | Water | Sodium p-toluenesulfonate | Varies | Varies |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole (Thermodynamic Control)
This protocol is adapted from Bagley et al. for the synthesis of a 5-aminopyrazole derivative.[1]
-
To a solution of 3-methoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a microwave reactor at 120-140 °C for 10-30 minutes.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Protocol 2: Synthesis of 3-Amino-1-phenyl-1H-pyrazole (Kinetic Control)
This protocol is adapted from Bagley et al. for the synthesis of a 3-aminopyrazole derivative.[1]
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
To the cold ethoxide solution, slowly add a solution of 3-methoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Add phenylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
Mandatory Visualization
Signaling Pathway: Aminopyrazole as a Kinase Inhibitor in the JAK/STAT Pathway
Many aminopyrazole derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[5]
Caption: The inhibitory effect of an aminopyrazole derivative on the JAK/STAT signaling pathway.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. preprints.org [preprints.org]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor reactivity of precursors for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A1: The most prevalent and versatile method for synthesizing 5-aminopyrazoles, including the target molecule, is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] For this specific synthesis, the precursors would be 3-cyclopropyl-3-oxopropanenitrile and tert-butylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.[1]
Q2: What are the critical precursors for this synthesis, and where can I find information on their preparation?
A2: The key precursors are tert-butylhydrazine (often used as its hydrochloride salt for better stability and handling) and 3-cyclopropyl-3-oxopropanenitrile. tert-Butylhydrazine hydrochloride is a commercially available reagent. The synthesis of 3-cyclopropyl-3-oxopropanenitrile can be achieved through the condensation of a cyclopropanecarboxylic acid ester with acetonitrile in the presence of a strong base.
Q3: Are there any known stability issues with the precursors?
A3: Hydrazine derivatives can degrade over time, so it is advisable to use a freshly opened bottle or purified reagent for optimal results. While the cyclopropyl group is generally stable, cyclopropyl ketones can undergo ring-opening reactions under harsh acidic, reductive, or transition-metal-catalyzed conditions.[2] However, under the typical conditions for pyrazole synthesis (mildly acidic to basic), the cyclopropyl ring is expected to remain intact.
Q4: What are the expected challenges in this synthesis?
A4: Common challenges in pyrazole synthesis include low yields, the formation of regioisomers (though less of a concern with a symmetrical precursor like 3-cyclopropyl-3-oxopropanenitrile), and difficulties in product purification. The reactivity of the β-ketonitrile and the purity of both precursors are critical factors influencing the reaction outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor reactivity of 3-cyclopropyl-3-oxopropanenitrile: The β-ketonitrile may be impure or degraded. | - Ensure the precursor is of high purity. If synthesized in-house, ensure complete removal of starting materials and byproducts. - Consider synthesizing the precursor fresh before use. |
| Degraded tert-butylhydrazine: Hydrazine derivatives can be sensitive to air and moisture. | - Use a new bottle of tert-butylhydrazine hydrochloride or purify the existing stock. | |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, solvent, or base can significantly impact the yield. | - Optimize the reaction temperature. A common starting point is refluxing in ethanol or a similar solvent. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Experiment with different solvents (e.g., ethanol, methanol, isopropanol, or aprotic solvents like DMF or DMSO). - If using a base to neutralize the hydrazine salt, ensure the correct stoichiometry. Common bases include sodium hydroxide, sodium ethoxide, or triethylamine. | |
| Formation of Multiple Products/Impurities | Side reactions: The presence of impurities in the starting materials can lead to the formation of byproducts. | - Purify the precursors before use. Recrystallization or column chromatography may be necessary. |
| Incomplete cyclization: The hydrazone intermediate may not fully convert to the pyrazole. | - Increase the reaction time or temperature to drive the cyclization to completion. | |
| Potential cyclopropyl ring opening: Although less likely under standard conditions, highly acidic or elevated temperatures could potentially lead to ring-opened byproducts.[2] | - If acidic conditions are used, consider switching to a milder acid or a basic/neutral protocol. - Avoid excessively high reaction temperatures for prolonged periods. | |
| Difficulty in Product Isolation/Purification | High water solubility of the product: The amino and pyrazole groups can impart significant water solubility, making extraction from aqueous media challenging. | - After the reaction, if an aqueous workup is performed, saturate the aqueous layer with sodium chloride to decrease the product's solubility. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Consider crystallization directly from the reaction mixture if possible, as this can be a highly effective purification method.[3] |
| Product is an oil or does not crystallize: The product may be impure or require specific conditions to solidify. | - Purify the crude product by column chromatography. - Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. - Try different crystallization solvents or solvent mixtures. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 5-Aminopyrazole Synthesis *
| Parameter | Variation | Expected Outcome on Yield | Rationale |
| Base | Weak Base (e.g., Triethylamine) | Moderate | May not be sufficient to fully neutralize the hydrazine salt and promote the reaction. |
| Strong Base (e.g., Sodium Ethoxide) | High | Effectively deprotonates the hydrazine salt, driving the reaction forward. | |
| Solvent | Protic (e.g., Ethanol) | Good to High | Solvates the reactants and intermediates well; often used at reflux temperature. |
| Aprotic (e.g., DMF, DMSO) | Moderate to High | Can be effective, especially for less soluble starting materials. | |
| Temperature | Room Temperature | Low | The reaction rate is likely too slow for practical synthesis. |
| Reflux | High | Increased temperature accelerates the rate of both hydrazone formation and cyclization. | |
| Precursor Purity | Low | Low | Impurities can lead to side reactions and inhibit the desired transformation. |
| High (>95%) | High | Maximizes the concentration of reactive species, leading to a cleaner reaction and higher yield. |
*This table provides a qualitative summary based on general principles of pyrazole synthesis. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile (Precursor)
This protocol is adapted from patent literature for the synthesis of β-ketonitriles.
Materials:
-
Methyl cyclopropanecarboxylate
-
Acetonitrile
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
Water-immiscible organic solvent (e.g., toluene)
-
Aqueous acid (e.g., HCl) for neutralization
Procedure:
-
Under a nitrogen atmosphere, charge a reaction flask with sodium methoxide, methyl cyclopropanecarboxylate, acetonitrile, and DMSO.
-
Stir the mixture at the appropriate temperature (optimization may be required, starting from room temperature and gently heating) to form the sodium salt of the β-ketonitrile.
-
After the reaction is complete, add a water-immiscible organic solvent and water to the reaction mixture.
-
Separate the aqueous phase containing the sodium salt of the product.
-
Neutralize the aqueous solution with an acid (e.g., HCl) to precipitate the free 3-cyclopropyl-3-oxopropanenitrile.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by distillation or chromatography.
Protocol 2: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This protocol is adapted from a procedure for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[3]
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-cyclopropyl-3-oxopropanenitrile (or its enamine equivalent, 3-amino-3-cyclopropylacrylonitrile)
-
Sodium hydroxide (e.g., 2 M aqueous solution)
-
Water
Procedure:
-
To a round-bottom flask, add tert-butylhydrazine hydrochloride and the aqueous sodium hydroxide solution. Stir at room temperature until a clear solution is formed (approximately 10 minutes).
-
Add 3-cyclopropyl-3-oxopropanenitrile to the reaction mixture.
-
Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may crystallize directly from the reaction mixture upon cooling.
-
If crystallization occurs, cool the slurry in an ice-water bath for at least one hour to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not crystallize, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Visualizations
Caption: Synthetic pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Caption: Troubleshooting workflow for poor reaction yield.
Caption: Key factors influencing product yield.
References
Technical Support Center: Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine?
A1: The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[1][2][3] For this specific target molecule, the reaction involves the condensation of 3-cyclopropyl-3-oxopropanenitrile with tert-butylhydrazine. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired 5-aminopyrazole product.[1][2]
Q2: My reaction is complete, but I have a mixture of two isomeric products. What is the likely cause?
A2: When using a monosubstituted hydrazine like tert-butylhydrazine, a common issue is the formation of two regioisomers: the desired 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and the undesired 1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-amine. This lack of regioselectivity is a primary source of side products. The bulky tert-butyl group directs the initial condensation to the less sterically hindered nitrogen of the hydrazine, but cyclization can still potentially occur through either nitrogen, leading to a mixture of isomers.
Q3: How can I control the regioselectivity to favor the desired 5-amino isomer?
A3: The regioselectivity of the cyclization can often be controlled by the reaction conditions, leveraging kinetic versus thermodynamic control.[1]
-
Thermodynamic Control: Generally, heating the reaction at higher temperatures for a longer duration (e.g., refluxing in ethanol, isopropanol, or toluene, sometimes with a catalytic amount of acid like acetic acid) favors the formation of the more thermodynamically stable 5-aminopyrazole isomer.[1]
-
Kinetic Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) may favor the kinetically controlled product, which could be the undesired 3-amino isomer.[1]
For the target compound, thermodynamic conditions are recommended to maximize the yield of the 5-amino product.
Q4: I'm observing a low yield despite complete consumption of starting materials. What are the possible reasons?
A4: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Ensure the purity of both 3-cyclopropyl-3-oxopropanenitrile and tert-butylhydrazine. The β-ketonitrile can be prone to degradation, and the hydrazine can be easily oxidized. If using tert-butylhydrazine hydrochloride, ensure its complete conversion to the free base with an appropriate amount of a suitable base (e.g., NaOH, Et3N).
-
Reaction Conditions: The reaction temperature and time may not be optimal. For this synthesis, heating to around 90-100 °C for an extended period (e.g., 12-24 hours) is often required for the cyclization to go to completion.[4]
-
Work-up and Isolation: The product, being an amine, might have some solubility in acidic aqueous solutions. During work-up, ensure the aqueous layer is sufficiently basic before extraction. The product may also have some water solubility, leading to losses during aqueous washes.[4] A final wash with brine and thorough drying of the organic layer are crucial.
-
Side Reactions: Apart from regioisomer formation, other side reactions like decomposition of the starting materials or intermediates at high temperatures can reduce the yield.
Q5: What is the best way to purify the final product?
A5: Purification of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine can typically be achieved by:
-
Crystallization: If the crude product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an effective purification method.
-
Column Chromatography: For viscous oils or solids that are difficult to crystallize, flash column chromatography on silica gel is the recommended method. A gradient of ethyl acetate in hexanes or heptanes is a common eluent system for aminopyrazoles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or incomplete reaction | 1. Low reaction temperature.2. Inactive tert-butylhydrazine (e.g., incomplete neutralization of the hydrochloride salt or degradation).3. Poor quality of 3-cyclopropyl-3-oxopropanenitrile. | 1. Increase the reaction temperature to reflux in a suitable solvent like ethanol or isopropanol.2. Use a slight excess of base (e.g., 1.05-1.1 equivalents) if starting from the hydrochloride salt. Ensure the hydrazine is of high purity.3. Check the purity of the β-ketonitrile by NMR or GC-MS before starting the reaction. |
| Formation of multiple spots on TLC (including isomers) | 1. Reaction conditions favor a mixture of regioisomers.2. Presence of impurities in starting materials. | 1. Switch to thermodynamic control: use a higher boiling point solvent (e.g., toluene) and heat for a longer duration. A catalytic amount of acetic acid can also promote the formation of the 5-amino isomer.[1]2. Purify starting materials before the reaction. |
| Product is a dark oil and difficult to handle | 1. Decomposition of starting materials or product at high temperatures.2. Presence of colored impurities. | 1. Consider running the reaction at a slightly lower temperature for a longer time. Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.2. Attempt purification by column chromatography. Treatment of a solution of the crude product with activated carbon can sometimes remove colored impurities. |
| Low isolated yield after work-up | 1. Product loss during aqueous extraction due to its basicity and some water solubility.2. Incomplete extraction from the aqueous layer. | 1. Ensure the pH of the aqueous layer is >10 before extraction. Minimize the volume of water used for washing. Use a brine wash for the final wash of the organic layer to reduce the amount of dissolved water.2. Increase the number of extractions with an organic solvent (e.g., 3-4 times with ethyl acetate or dichloromethane). |
| Difficulty in solidification/crystallization of the final product | 1. Presence of residual solvent.2. The product is an oil at room temperature.3. Presence of impurities preventing crystallization. | 1. Ensure all solvent is removed under high vacuum.2. If the product is an oil, purification by column chromatography is the best approach.3. Purify the product by column chromatography to remove impurities that may be inhibiting crystallization. |
Experimental Protocols
Synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
This protocol is adapted from a similar synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[4]
Materials:
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH) or Triethylamine (Et3N)
-
Ethanol (or Isopropanol)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the free hydrazine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in ethanol (or isopropanol, approx. 0.5 M).
-
Add a solution of sodium hydroxide (1.0 eq) in water or triethylamine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes. A precipitate of NaCl may form if NaOH is used.
-
Reaction: To this mixture, add 3-cyclopropyl-3-oxopropanenitrile (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by crystallization to obtain pure 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Validation & Comparative
Comparative Efficacy of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and Alternative Compounds in Cellular Models of CDK16 Inhibition
For Immediate Release
This guide provides a comparative analysis of the cellular activity of the novel pyrazole compound, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, and its analogues, against established kinase inhibitors. The primary focus is on the inhibition of Cyclin-Dependent Kinase 16 (CDK16), a member of the understudied PCTAIRE family of kinases, which is implicated in various cellular processes and diseases, including cancer.[1] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate and select compounds for targeting the CDK16 signaling pathway.
While direct cellular activity data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is not extensively published, its structural similarity to a series of potent N-(1H-pyrazol-3-yl)pyrimidin-4-amine based CDK16 inhibitors allows for a robust comparative assessment.[1] This guide leverages data from these closely related analogues and compares their performance with known multi-targeted and selective CDK16 inhibitors.
Compound Performance Comparison
The cellular potency of pyrazole-based compounds and alternative kinase inhibitors against CDK16 is summarized below. The data highlights the exceptional potency of the pyrazole scaffold, particularly those bearing a cyclopropyl moiety.
| Compound Class | Specific Compound | Target Kinase(s) | Cellular Assay | Cell Line | Potency (EC50/IC50) | Reference |
| Pyrazole-based Inhibitor | Analogue 43d (N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative) | CDK16 , PCTAIRE & PFTAIRE family | NanoBRET Target Engagement | HEK293 | 33.0 nM | [1] |
| Pyrazole-based Inhibitor | Analogue 11a (tert-butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl) carbamate) | CDK16 | NanoBRET Target Engagement | HEK293 | 33.0 - 124.0 nM | [1] |
| Multi-targeted Kinase Inhibitor | Rebastinib | CDK16, BCR-ABL, and others | Cellular CDK16 Kinase Assay (p-Cyclin Y S336) | COS1 | More potent than Dabrafenib in cells | [2][3] |
| Multi-targeted Kinase Inhibitor | Dabrafenib | CDK16, BRAF, and others | Cellular CDK16 Kinase Assay (p-Cyclin Y S336) | COS1 | Effective in the nanomolar to micromolar range | [2][3] |
| Multi-targeted Kinase Inhibitor | Indirubin E804 | CDK16, GSK3β, and others | Cellular CDK16 Kinase Assay (p-Cyclin Y S336) | COS1 | Effective in the nanomolar to micromolar range | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: CDK16 Signaling Pathway and Points of Inhibition.
Caption: Key Experimental Workflows for Cellular Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
NanoBRET™ Target Engagement Assay for CDK16
This protocol is adapted from methodologies used to assess the cellular potency of pyrazole-based CDK16 inhibitors.[1][4]
-
Cell Culture and Transfection:
-
Compound Treatment and Assay:
-
Test compounds, including 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine analogues, are serially diluted and added to the cells.
-
A cell-permeable NanoBRET® fluorescent tracer (e.g., K-10) is added to all wells at a predetermined optimal concentration.[4]
-
The plate is incubated to allow the system to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Bioluminescence Resonance Energy Transfer (BRET) is measured using a plate reader equipped with appropriate filters for the NanoLuc® donor (e.g., 450 nm) and the tracer acceptor (e.g., 610 nm).[6]
-
The BRET ratio is calculated (acceptor emission/donor emission).
-
EC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular CDK16 Kinase Activity Assay (Cyclin Y Phosphorylation)
This method directly measures the inhibition of CDK16 kinase activity in cells by assessing the phosphorylation status of its substrate, Cyclin Y.[2][3]
-
Cell Culture and Transfection:
-
COS1 cells are maintained in high-glucose DMEM with 10% FBS.
-
Cells are co-transfected with constructs for FLAG-tagged wild-type CDK16 and HA-tagged wild-type Cyclin Y.
-
-
Inhibitor Treatment and Lysis:
-
24 hours post-transfection, cells are treated with varying concentrations of the kinase inhibitors (e.g., Rebastinib, Dabrafenib) for 1 hour.[2][3]
-
Cells are washed with ice-cold PBS and lysed in a buffer containing phosphatase and protease inhibitors.
-
Lysates are clarified by centrifugation, and protein concentration is determined.
-
-
Immunoblotting:
-
Cell lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a phospho-specific primary antibody that recognizes Cyclin Y phosphorylated at Serine 336 (a CDK16-dependent site).[2]
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Total Cyclin Y and CDK16 levels are also assessed as loading controls.
-
-
Analysis:
-
The intensity of the phospho-Cyclin Y band is quantified and normalized to the total protein levels.
-
The dose-dependent decrease in Ser336 phosphorylation is used to determine the cellular inhibitory potency of the compounds.
-
Cell Cycle Analysis by Flow Cytometry
Inhibition of CDKs, such as CDK16, is expected to induce cell cycle arrest. This protocol provides a general method for assessing the cell cycle distribution of cancer cells following inhibitor treatment.[7][8]
-
Cell Treatment and Harvesting:
-
A suitable cancer cell line (e.g., HCT116, a colon cancer cell line) is seeded and allowed to adhere.
-
Cells are treated with the test compound (e.g., pyrazole-based inhibitors) at various concentrations for a defined period (e.g., 24-48 hours).
-
Both adherent and floating cells are harvested to include apoptotic populations.
-
-
Fixation and Staining:
-
Cells are washed with PBS and then fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.
-
Fixed cells are incubated on ice or at -20°C for at least 2 hours.
-
Cells are washed with PBS to remove the ethanol.
-
The cell pellet is resuspended in a staining solution containing Propidium Iodide (PI), a DNA intercalating agent, and RNase A to eliminate RNA staining.[7][8]
-
-
Flow Cytometry and Analysis:
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The fluorescence intensity of PI, which is proportional to the amount of DNA, is measured.
-
The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with CDK16 inhibition.[1]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. NanoBRET® Target Engagement CDK Selectivity Systems [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. eubopen.org [eubopen.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating the Potential of the 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a well-established and valuable scaffold in the design of kinase inhibitors, forming the core of numerous compounds that have entered clinical trials for a variety of diseases, particularly cancer and inflammatory conditions. This guide provides a comparative analysis of the potential kinase inhibitory profile of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine by examining closely related analogs and comparing their performance against established kinase inhibitors. While specific experimental data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is not currently available in the public domain, the structure-activity relationships (SAR) of analogous compounds provide valuable insights into its potential efficacy and selectivity.
The inclusion of a tert-butyl group on the pyrazole ring has been shown to be a critical binding element, often occupying a lipophilic pocket within the kinase domain. Similarly, the cyclopropyl moiety has been incorporated into pyrazole-based inhibitors to modulate potency and selectivity. This guide will leverage data from pyrazole-containing compounds with these key functional groups to build a representative profile.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrazole-based kinase inhibitors featuring tert-butyl or cyclopropyl substitutions against various kinase targets. For comparison, the activities of several well-known kinase inhibitors are also included.
| Compound/Class | Target Kinase | IC50 (nM) | Comparator Compound | Target Kinase | IC50 (nM) |
| Representative Pyrazole-Based Inhibitors | Established Kinase Inhibitors | ||||
| BIRB 796 (p38α inhibitor with tert-butyl pyrazole) | p38α | 38 | Ralimetinib (LY2228820) | p38 MAPK | 5.3 |
| Cyclopropyl-pyrazole derivative (unnamed) | CDK16 | 33.4 | PF-07104091 | CDK2 | 4.6 |
| Pyrazole-based diarylurea (Compound 1e) | B-RAF (V600E) | 390 | Sorafenib | VEGFR2 | 90 |
| 3-amino-1H-pyrazole derivative (Compound 1) | CDK2 | 4.6 | SP600125 | JNK3 | 90 |
| CDK5 | 27.6 | ||||
| JNK3 | 26.1 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize and compare kinase inhibitors.
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to a kinase.
Principle: The assay is based on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) to the kinase. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a loss of FRET.
Materials:
-
Kinase of interest (e.g., p38α, CDK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound (e.g., 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine)
-
Assay buffer
-
384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution containing the kinase, Eu-labeled antibody, and tracer in the assay buffer.
-
Assay Reaction: To the wells of the 384-well plate, add the test compound dilutions. Add the kinase/antibody/tracer mixture to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm).
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay
This protocol describes the use of a cell-based ELISA to quantify the phosphorylation of a specific kinase substrate in response to inhibitor treatment.
Principle: Cells are treated with the kinase inhibitor, and then stimulated to activate a specific signaling pathway. The cells are then lysed, and the lysate is used in a sandwich ELISA to detect the phosphorylated form of the kinase's substrate.
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Kinase inhibitor
-
Stimulant (e.g., cytokine, growth factor)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a predetermined time.
-
Stimulation: Add a stimulant to the wells to activate the kinase pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate and incubate. b. Wash the plate and add the phospho-specific detection antibody. c. Wash the plate and add the HRP-conjugated secondary antibody. d. Wash the plate and add the TMB substrate. e. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. Normalize the data to untreated controls and plot the results to determine the inhibitor's effect on substrate phosphorylation.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation state of a target kinase and its downstream substrates in response to an inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of the proteins of interest.
Materials:
-
Cell line of interest
-
Kinase inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and substrate)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor and lyse them as described in the cell-based phosphorylation assay.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and then transfer the separated proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify the band intensities. The membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-actin) for normalization.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the action and evaluation of kinase inhibitors.
Caption: p38 MAPK Signaling Pathway Inhibition.
Structure-Activity Relationship of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine analogs, focusing on their potential as kinase inhibitors. Due to the limited availability of direct SAR studies on this specific scaffold, this guide synthesizes data from closely related pyrazole-based kinase inhibitors to infer potential activity trends and guide further research.
Executive Summary
The 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The pyrazole core is a well-established "hinge-binding" motif, crucial for interaction with the ATP-binding pocket of various kinases. Analysis of related compounds suggests that the substituents at the N1, C3, and C5 positions play a critical role in determining potency and selectivity. The tert-butyl group at the N1 position and the cyclopropyl group at the C3 position are key modulators of activity, influencing interactions with hydrophobic pockets and the overall conformation of the molecule.
Comparative Analysis of Structural Modifications
Based on the analysis of publicly available literature on related pyrazole-based kinase inhibitors, the following SAR trends can be inferred for analogs of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine:
-
N1 Position (tert-Butyl Group): The bulky tert-butyl group at the N1 position is crucial for anchoring the molecule within a hydrophobic pocket of the kinase active site. In studies of p38 MAP kinase inhibitors, a tert-butyl group at a similar position was found to be a critical binding element. Modification or replacement of this group is likely to have a significant impact on binding affinity. Smaller alkyl groups may lead to a loss of potency, while larger or more polar groups could introduce steric hindrance or unfavorable interactions.
-
C3 Position (Cyclopropyl Group): The cyclopropyl group at the C3 position is expected to influence both the potency and selectivity of the compounds. In a study on FLT3 inhibitors, analogs bearing a tert-butyl group at the C3 position were generally more potent than those with a cyclopropyl group. This suggests that the size and hydrophobicity of the C3 substituent are important for optimal interaction with the target kinase. However, in other contexts, a cyclopropyl group has been shown to be favorable for activity. The optimal substituent at this position is likely target-dependent.
-
C5 Position (Amino Group): The 5-amino group is a key feature of this scaffold, often serving as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase. Modifications at this position, such as acylation or substitution, can dramatically alter the binding mode and activity. For instance, the formation of a urea linkage at this position has been a successful strategy in the development of potent p38 MAP kinase inhibitors.
Quantitative Data on Related Analogs
The following table summarizes the biological activity of structurally related pyrazole derivatives. It is important to note that these are not direct analogs of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, but provide valuable insights into the potential activity of this scaffold.
| Compound ID | Structure | Target Kinase(s) | Assay Type | IC50/EC50 (nM) | Cell Line |
| Analog 1 | 1-(4-methoxybenzyl)-3-cyclopropyl-N-phenyl-1H-pyrazol-5-amine | Not specified | Antiproliferation | Not specified | MCF-7 |
| Analog 2 | 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl urea derivative | p38α MAP kinase | TNF-α production | 32 | THP-1 |
| Analog 3 | N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]phenyl}urea | p38α MAP kinase | Enzyme assay | 100 (Kd) | - |
| Analog 4 | Pyrazole-based FLT3 inhibitor with 3-tert-butyl | FLT3 | Cellular assay | 27 | - |
| Analog 5 | Pyrazole-based FLT3 inhibitor with 3-cyclopropyl | FLT3 | Cellular assay | >1000 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine analogs.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP at a concentration equal to the Km for the specific kinase
-
Peptide or protein substrate specific to the kinase
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation (MTT) Assay
Objective: To assess the effect of test compounds on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways that are often targeted by pyrazole-based kinase inhibitors.
Comparative Analysis of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: Data Currently Unavailable in Public Domain
A comprehensive comparative analysis of the biological efficacy of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine versus established drugs cannot be provided at this time due to the absence of publicly available experimental data for this specific compound.
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological targets, potency, or efficacy of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. This suggests that the compound may be a novel investigational substance with data that has not yet been published, a proprietary molecule under development, or a chemical intermediate not intended for direct biological application.
While a direct comparison is not feasible, research on structurally related pyrazole derivatives offers some context into the potential therapeutic areas where such a compound might be active. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors for the treatment of cancer and inflammatory conditions.
Potential Areas of Interest for Pyrazole Derivatives:
Compounds featuring a pyrazole core with substitutions such as tert-butyl and cyclopropyl groups have been investigated for their inhibitory activity against several key signaling proteins, including:
-
FMS-like Tyrosine Kinase 3 (FLT3): Inhibitors of FLT3 are crucial in the treatment of Acute Myeloid Leukemia (AML). Some studies on related pyrazole analogs suggest that a tert-butyl substitution can be more potent than a cyclopropyl group in this context.
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a key regulator of inflammatory responses. Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): As a mediator of programmed cell death (necroptosis) and inflammation, RIPK1 is a target for autoimmune and inflammatory disorders.
Hypothetical Experimental Workflow for Efficacy Comparison:
Should data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine become available, a standard workflow for comparing its efficacy against established drugs would involve the following steps. This hypothetical workflow is presented to illustrate the required experimental approach.
Caption: Hypothetical experimental workflow for comparative efficacy studies.
Illustrative Signaling Pathway:
To provide an example of the diagrams requested, the following is a simplified representation of a generic kinase signaling pathway that is often targeted by pyrazole-based inhibitors.
Caption: Generalized kinase inhibitor signaling pathway.
A Comparative Analysis of Pyrazole-Based Anti-inflammatory Agents: A Guide for Researchers
Introduction: The pyrazole scaffold is a cornerstone in the development of modern anti-inflammatory therapeutics, most notably leading to the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. These agents have offered a significant advancement over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by providing comparable efficacy with an improved gastrointestinal safety profile. This guide presents a comparative analysis of prominent pyrazole-based anti-inflammatory agents against traditional NSAIDs, supported by in vitro and in vivo experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
In Vitro Performance: COX-1 and COX-2 Inhibition
The primary mechanism of action for pyrazole-based anti-inflammatory drugs is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key determinant of their gastrointestinal safety. The following table summarizes the in vitro inhibitory activity (IC50 values) and selectivity indices of several pyrazole-based drugs and traditional NSAIDs.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole-based (COX-2 Inhibitor) | 15 | 0.04 | 375 |
| Etoricoxib | Pyrazole-based (COX-2 Inhibitor) | 10.8 | 0.06 | 180 |
| Rofecoxib | Pyrazole-based (COX-2 Inhibitor) | >100 | 0.018 | >5555 |
| Diclofenac | Traditional NSAID | 0.6 | 0.03 | 20 |
| Ibuprofen | Traditional NSAID | 12 | 22 | 0.55 |
| Naproxen | Traditional NSAID | 2.5 | 5.1 | 0.49 |
Data sourced from multiple studies and reviews. Absolute values may vary based on experimental conditions.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new chemical entities. The table below presents a comparative summary of the in vivo efficacy of celecoxib and a traditional NSAID, diclofenac, in this model.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Edema Inhibition (%) |
| Celecoxib | 10 | 3 | ~50-60% |
| Diclofenac | 10 | 3 | ~45-55% |
| Novel Pyrazole Derivative (Example) | 10 | 3 | Varies (Potentially >60%) |
Note: The efficacy of novel pyrazole derivatives is highly variable and dependent on their specific chemical structure. The value provided is a hypothetical example of a potent new compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the process of drug evaluation, the following diagrams illustrate the cyclooxygenase (COX) signaling pathway and a general workflow for the screening of anti-inflammatory agents.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: General Workflow for Anti-inflammatory Drug Screening.
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
Objective: To determine the inhibitory potency (IC50) of test compounds against human COX-1 and COX-2 enzymes.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Whole blood from healthy volunteers is collected into tubes without anticoagulant and allowed to clot at 37°C for 1 hour. This process stimulates platelet COX-1 to produce thromboxane A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).
-
The serum is then separated by centrifugation.
-
Test compounds at various concentrations are pre-incubated with aliquots of whole blood before clotting is initiated.
-
The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of TXB2 production compared to the vehicle control.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Whole blood is collected in the presence of an anticoagulant (e.g., heparin).
-
Aliquots of blood are incubated with the test compound at various concentrations.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes, leading to the production of prostaglandin E2 (PGE2).
-
After incubation, the plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified using a specific EIA kit.
-
The IC50 value is determined as the concentration of the compound that inhibits PGE2 production by 50% relative to the vehicle control.
-
-
Selectivity Index Calculation:
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1 IC50 / COX-2 IC50). A higher selectivity index indicates greater selectivity for COX-2.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of test compounds in an animal model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Dosing:
-
The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg).
-
The control group receives only the vehicle.
-
A reference drug group (e.g., celecoxib or diclofenac at 10 mg/kg) is also included.
-
-
Induction of Inflammation:
-
One hour after the administration of the test compound, vehicle, or reference drug, a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline is made into the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection (baseline) and at specified time points after the injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The degree of paw swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
-
Calculation of Edema Inhibition:
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Conclusion
Pyrazole-based anti-inflammatory agents, particularly selective COX-2 inhibitors, represent a significant class of drugs for the management of inflammatory conditions. Their clinical efficacy is comparable to traditional NSAIDs, with a notable advantage in terms of gastrointestinal safety due to their high selectivity for the COX-2 enzyme.[1][2] The development of novel pyrazole derivatives continues to be an active area of research, with the aim of discovering new agents with even greater potency, selectivity, and an improved overall safety profile. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation and differentiation of these important therapeutic agents.
References
Unveiling the Binding Mode of a Novel Pyrazole-Based Kinase Inhibitor: A Comparative Guide
For Immediate Release
In the landscape of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases, the pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of the putative binding mode of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine , a novel compound, by drawing parallels with structurally related and well-characterized pyrazole-based inhibitors. By examining experimental data from analogous compounds, we can infer the likely interaction of this molecule with key protein kinase targets, offering valuable insights for researchers, scientists, and drug development professionals.
Postulated Protein Targets and Binding Interactions
While direct experimental evidence for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is not yet publicly available, the structural motifs of a substituted pyrazole core are hallmarks of kinase inhibitors. Based on extensive research into similar compounds, the primary targets for this molecule are likely to be within the Cyclin-Dependent Kinase (CDK) family and the p38 Mitogen-Activated Protein (MAP) Kinase family.[3][4][5]
The 3-amino-1H-pyrazole moiety is a well-established "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine core of ATP.[1] The substituents at the N1 and C3 positions of the pyrazole ring play a crucial role in dictating selectivity and potency by engaging with specific sub-pockets of the ATP-binding site.
-
The N1-tert-butyl group: This bulky, lipophilic group is critical for anchoring the inhibitor in a hydrophobic pocket adjacent to the hinge region. Structure-activity relationship (SAR) studies of p38 MAP kinase inhibitors have demonstrated that a tert-butyl group at this position is a key determinant of high binding affinity.[6] It is postulated to occupy a lipophilic domain that becomes accessible when the kinase's activation loop is in a specific conformation.
-
The C3-cyclopropyl group: The introduction of a cyclopropyl moiety at the C3 position has been shown to enhance cellular activity in CDK16 inhibitors.[3] This small, rigid ring system can probe small hydrophobic pockets and contribute favorably to the overall binding energy.
A diagram illustrating the hypothetical binding mode of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine within a generic kinase ATP-binding pocket is presented below.
Caption: Hypothetical binding mode of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Comparative Performance Data
To contextualize the potential efficacy of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, we present data from published studies on analogous pyrazole-based kinase inhibitors. The following table summarizes the cellular potencies of compounds featuring either a cyclopropyl or a tert-butyl substituent, targeting CDK16 and p38 MAP kinase, respectively.
| Compound ID | Target Kinase | Key Substituent | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| Compound 11a-f | CDK16 | 5-cyclopropyl | NanoBRET | 33.0–124.0 nM | [3] |
| BIRB 796 | p38 MAP Kinase | 5-tert-butyl | TNFα Release | 32 nM | [7] |
| Analog of BIRB 796 | p38 MAP Kinase | 5-tert-butyl | TNFα Release | 33 nM | [7] |
These data underscore the significance of the cyclopropyl and tert-butyl moieties in achieving potent inhibition of their respective kinase targets. It is reasonable to hypothesize that their combination in a single molecule could lead to a potent and potentially selective kinase inhibitor.
Experimental Protocols
The confirmation of the binding mode and inhibitory activity of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine would necessitate a series of biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in the characterization of novel kinase inhibitors.
Kinase Inhibition Assay (e.g., NanoBRET™ Target Engagement Assay)
This assay measures the ability of a test compound to compete with a tracer for binding to a specific kinase in living cells.
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are then transiently transfected with a plasmid encoding the target kinase (e.g., CDK16) fused to NanoLuc® luciferase.
-
Compound Treatment: The day after transfection, cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium. The cell suspension is then dispensed into a 96-well plate, and the test compound (1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine) is added at various concentrations.
-
Tracer Addition and Lysis: A fluorescently labeled ATP-competitive tracer is added to the wells, followed by the addition of a lytic agent containing the NanoLuc® substrate.
-
BRET Measurement: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: The BRET ratios are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
Molecular Docking
Computational docking studies can provide a theoretical model of the binding pose of the inhibitor within the kinase's ATP-binding site.
-
Protein and Ligand Preparation: A high-resolution crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is generated and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligand into the defined ATP-binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a predicted binding affinity.
-
Analysis of Binding Pose: The top-scoring poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein residues.
The following diagram illustrates a general workflow for the synthesis and evaluation of novel pyrazole-based kinase inhibitors.
Caption: General workflow for kinase inhibitor development.
Conclusion
While further direct experimental validation is required, the analysis of structurally similar compounds strongly suggests that 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is a promising candidate for a potent kinase inhibitor. Its key structural features, the N1-tert-butyl and C3-cyclopropyl groups, are known to confer high affinity for the ATP-binding sites of kinases such as CDKs and p38 MAP kinase. The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of this and other novel pyrazole-based compounds, paving the way for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its versatility allows for the fine-tuning of potency and selectivity, leading to numerous clinical candidates and approved drugs. This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based compounds, offering insights into how structural modifications influence their interactions across the human kinome. While specific cross-reactivity data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is not publicly available, this guide will explore the profiles of structurally related pyrazole-based inhibitors targeting key kinase families: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and p38 Mitogen-Activated Protein Kinases (p38 MAPKs). Understanding these profiles is crucial for anticipating potential off-target effects and designing more selective therapeutic agents.
Comparative Analysis of Cross-Reactivity Profiles
The selectivity of pyrazole-based inhibitors is heavily influenced by the nature and position of substituents on the pyrazole core. The following tables summarize the inhibitory activity of representative pyrazole-based compounds against a panel of kinases, providing a glimpse into their cross-reactivity.
Table 1: Cross-Reactivity Profile of a Pyrazole-Based CDK Inhibitor (Compound 15)
Compound 15, a potent CDK2 inhibitor, demonstrates the common challenge of achieving selectivity within a kinase family. While highly active against CDK2 and CDK5, it retains significant activity against other CDKs.[1]
| Kinase Target | Ki (µM) |
| CDK1/cyclin B | 0.058 |
| CDK2/cyclin A | 0.005 |
| CDK2/cyclin E | 0.003 |
| CDK4/cyclin D1 | > 10 |
| CDK5/p25 | 0.003 |
| CDK6/cyclin D1 | > 10 |
| CDK7/cyclin H | 0.220 |
| CDK9/cyclin T1 | 0.048 |
Table 2: Cross-Reactivity Profile of Pyrazole-Based JAK Inhibitors
The JAK family presents another challenge for selective inhibition due to the high homology in their ATP-binding sites. The following table showcases the inhibitory concentrations (IC50) of two pyrazolone-derived JAK inhibitors, TK4g and 3h, against JAK2 and JAK3.[2][3] For comparison, the FDA-approved JAK inhibitor Ruxolitinib, which also contains a pyrazole moiety, is included.[4]
| Compound | JAK1 (IC50 nM) | JAK2 (IC50 nM) | JAK3 (IC50 nM) | TYK2 (IC50 nM) |
| TK4g | - | 12.61 | 15.80 | - |
| 3h | - | 23.85 | 18.90 | - |
| Ruxolitinib | ~3 | ~3 | ~430 | - |
Table 3: Selectivity Profile of a Pyrazole-Urea Based p38 MAPK Inhibitor (BIRB 796)
BIRB 796 is a highly potent and selective inhibitor of p38 MAPK. The following data illustrates its selectivity against a panel of other kinases.
| Kinase Target | % Inhibition at 100 nM |
| p38α | >95% |
| JNK1 | <10% |
| ERK2 | <10% |
| CDK2 | <10% |
| PKA | <10% |
| PKCα | <10% |
Experimental Protocols for Cross-Reactivity Profiling
Accurate determination of a compound's cross-reactivity profile is essential. A variety of robust biochemical and cell-based assays are employed for this purpose. Below are detailed protocols for commonly used methods.
ADP-Glo™ Kinase Assay (Luminescent)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., with DMSO).
-
In a multi-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to a kinase.
Materials:
-
Kinase of interest (tagged, e.g., with His or GST)
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound
-
Assay buffer
-
Multi-well plates suitable for fluorescence measurements
Protocol: [10][11][12][13][14]
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the test compound at various concentrations.
-
Add a pre-mixed solution of the kinase and the Eu-labeled antibody.
-
Incubate briefly to allow for antibody-kinase binding.
-
-
Tracer Addition and Incubation:
-
Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for at least 60 minutes to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation ~340 nm, emission at 615 nm and 665 nm).
-
The FRET signal (ratio of 665 nm to 615 nm emission) is proportional to the amount of tracer bound to the kinase.
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This is a high-throughput screening platform that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle: [15][16] The assay utilizes a novel active site-directed competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
General Workflow:
-
A kinase tagged with a unique DNA identifier is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.
-
After an incubation period to allow for binding to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
A lower amount of kinase detected in the presence of the test compound indicates that the compound has bound to the kinase and prevented its interaction with the immobilized ligand.
-
The results are typically reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
To visualize the context in which these pyrazole-based inhibitors function, the following diagrams illustrate the key signaling pathways and a general experimental workflow for cross-reactivity profiling.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
In Vivo Therapeutic Potential of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothesized therapeutic potential of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine with established kinase inhibitors, supported by experimental data from preclinical in vivo studies. Given the structural characteristics of the pyrazole core, it is postulated that 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine functions as a kinase inhibitor, a class of targeted therapy prevalent in oncology. This analysis focuses on its comparison with two well-characterized kinase inhibitors, Ralimetinib (a p38 MAPK inhibitor) and Palbociclib (a CDK4/6 inhibitor), for which substantial in vivo data is available.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Ralimetinib and Palbociclib in various xenograft models, providing a benchmark for the potential therapeutic performance of novel pyrazole derivatives like 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Table 1: In Vivo Efficacy of Ralimetinib (p38 MAPK Inhibitor) in Xenograft Models
| Cancer Type | Animal Model | Dosage and Schedule | Treatment Duration | Outcome |
| Glioblastoma | Human Xenograft | Not Specified | Not Specified | Demonstrated in vivo efficacy[1] |
| Multiple Myeloma | Human Xenograft | Not Specified | Not Specified | Demonstrated in vivo efficacy[1] |
| Breast Cancer | Human Xenograft | Not Specified | Not Specified | Documented antitumor activity[2] |
| Ovarian Cancer | Human Xenograft | Not Specified | Not Specified | Demonstrated in vivo efficacy[1] |
| Lung Cancer | Human Xenograft | Not Specified | Not Specified | Demonstrated in vivo efficacy[1] |
Table 2: In Vivo Efficacy of Palbociclib (CDK4/6 Inhibitor) in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Dosage and Schedule | Treatment Duration | Outcome |
| Medulloblastoma | Med-211FH (MYC-amplified) | Patient-Derived Xenograft (Mouse) | Not Specified | 16-28 days | Significant therapeutic benefit and survival advantage.[3] |
| Desmoplastic Small Round Cell Tumor | DSRCT | Xenograft (Mouse) | Not Specified | 2-3 weeks | Reduction in tumor growth. |
| Non-Small Cell Lung Cancer | NSCLC PDX | Patient-Derived Xenograft (Mouse) | 50 mg/kg, 5x/week | Not Specified | Varied overall response rate in different PDX models. |
| Breast Cancer | MCF-7 | Xenograft (Mouse) | 20 mg/kg | Not Specified | Tumor Growth Inhibition (TGI) of 47%.[1] |
| Breast Cancer | MCF-7 | Xenograft (Mouse) | 40 mg/kg | Not Specified | Tumor Growth Inhibition (TGI) of 65%.[1] |
| Chordoma | PDX (CDKN2A/2B deleted) | Patient-Derived Xenograft (Mouse) | Not Specified | Not Specified | Significant tumor response (p = 0.02).[4] |
| Breast Cancer (ER+) | T47D | Xenograft (Mouse) | Not Specified | 4 weeks | Significantly inhibited primary tumor growth and reduced skeletal tumors.[5] |
| Breast Cancer (TNBC) | MDA-MB-231 | Xenograft (Mouse) | Not Specified | 28 days | Significantly inhibited skeletal bone tumor progression.[5] |
Comparative Pharmacokinetic Profiles
A summary of the pharmacokinetic parameters for Ralimetinib and Palbociclib in preclinical models is presented below. This data is crucial for designing in vivo studies and interpreting efficacy results.
Table 3: Pharmacokinetic Parameters of Ralimetinib and Palbociclib in Mice
| Compound | Dosage and Route | Cmax | Tmax | T½ (half-life) | AUC | Bioavailability |
| Ralimetinib | 100 mg/kg (oral) | Median and 90% CI predicted | Q12H dosing schedule | Not specified | Predicted profile available | Not specified |
| Palbociclib | Not Specified | Not Specified | Not Specified | 1.5 - 2 hours[3] | Not Specified | Not Specified |
Table 4: Human Pharmacokinetic Parameters of Palbociclib
| Parameter | Value |
| Bioavailability | 46% |
| Tmax | 6-12 hours |
| Time to Steady State | 8 days |
| Metabolism | Primarily via CYP3A and SULT2A1 |
| Elimination Half-life | 29 hours |
| Excretion | 74% in feces, 17% in urine |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for conducting xenograft efficacy studies with kinase inhibitors.
General Xenograft Tumor Model Protocol
-
Cell Preparation:
-
Culture cancer cells in a complete medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable medium, often mixed with Matrigel, at the desired concentration (e.g., 3.0 x 10^6 cells per injection).
-
Assess cell viability using a method like trypan blue exclusion.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, allowing for a 3-5 day acclimatization period.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor mice regularly for tumor formation.
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor the general health of the animals for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., pharmacodynamics, immunohistochemistry for biomarkers like Ki-67 and pRb).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway for a pyrazole-based kinase inhibitor and a typical workflow for in vivo efficacy studies.
Caption: Hypothesized signaling pathways for kinase inhibitors.
Caption: Workflow for in vivo xenograft efficacy studies.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synthesis of Substituted Pyrazolamines
For Researchers, Scientists, and Drug Development Professionals
The substituted pyrazolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The efficient and versatile synthesis of these compounds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of three prominent synthetic routes to substituted pyrazolamines, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given research objective.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy for substituted pyrazolamines can significantly influence reaction efficiency, substrate scope, and overall yield. Below is a summary of quantitative data for three widely employed methods: the Knorr pyrazole synthesis, the reaction of β-ketonitriles with hydrazines, and modern multicomponent reactions.
| Method | Starting Materials | Typical Reaction Time | Yield (%) | Purity | Key Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | 1 - 8 hours | 70 - 95% | Good to Excellent | Well-established, readily available starting materials, generally high yields.[1] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[2] |
| From β-Ketonitriles | β-Ketonitriles, Hydrazines | 5 min - 1 hour | 74 - 92% | Good to Excellent | Versatile for the synthesis of 5-aminopyrazoles, amenable to microwave acceleration.[3] | β-ketonitriles can sometimes be challenging to prepare. |
| Multicomponent Synthesis | Varies (e.g., Aldehydes, Malononitrile, Hydrazine, etc.) | 10 min - 2 hours | 81 - 96% | Good to Excellent | High atom economy, operational simplicity, access to complex structures in one pot.[4][5] | Optimization of reaction conditions may be required for new substrate combinations. |
Experimental Protocols
Knorr Pyrazole Synthesis from a β-Ketoester
This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, which can be considered a substituted pyrazolamine derivative.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[1]
-
Heat the reaction mixture to approximately 100°C with stirring for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 10 mL of water to the hot solution to induce precipitation.[1]
-
Allow the mixture to cool to room temperature with continuous stirring to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[1]
Microwave-Assisted Synthesis of 3-Aminopyrazoles from β-Ketonitriles
This method provides a rapid and efficient route to 3-aminopyrazoles.
Materials:
-
β-Ketonitrile
-
Hydrazine derivative
-
p-Toluenesulfonic acid (catalyst)
-
Solvent (e.g., ethanol)
Procedure:
-
In a microwave reaction vessel, combine the β-ketonitrile (1 mmol), hydrazine derivative (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 150°C for 5-15 minutes), with stirring.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the pure 3-aminopyrazole.
Catalyst-Free, Microwave-Assisted Multicomponent Synthesis of Substituted Pyrazoles
This protocol exemplifies a green and efficient approach to synthesizing highly substituted pyrazoles.
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Hydrazine hydrate
-
Water
Procedure:
-
In a microwave-safe vessel, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1.5 mmol) in water.[4]
-
Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 100°C) for a short duration (e.g., 10-15 minutes).[4]
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure substituted pyrazole.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes for substituted pyrazolamines.
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Synthesis from β-Ketonitriles.
Caption: Multicomponent Synthesis Workflow.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential | MDPI [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Validating the Spectroscopic Signature of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: A Comparative Guide
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, robust analytical validation is paramount. This guide provides a comparative framework for the spectroscopic validation of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine , a substituted pyrazole with potential applications in drug discovery and materials science. Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents experimental data from structurally similar compounds to establish an expected spectroscopic profile.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine based on the analysis of closely related analogs.
Table 1: 1H NMR Data (Predicted and Comparative)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (Predicted) | ~ 1.5 | s | 9H, -C(CH3)3 |
| ~ 0.6 - 1.0 | m | 4H, cyclopropyl -CH2 | |
| ~ 1.7 - 2.0 | m | 1H, cyclopropyl -CH | |
| ~ 5.4 | s | 1H, pyrazole C4-H | |
| ~ 4.5 - 5.5 (broad) | s | 2H, -NH2 | |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] | 1.24 | s | 9H, -C(CH3)3 |
| 3.40 | s | 3H, pyrazole -CH3 | |
| 5.74 | s | 1H, pyrazole C4-H | |
| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine[2] | 1.3 | s | 9H, -C(CH3)3 |
| 3.6 | s | 3H, pyrazole -CH3 | |
| 6.0 | s | 1H, pyrazole C4-H | |
| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole[3] | 1.34 | s | 9H, -C(CH3)3 |
| 5.91 | s | 1H, pyrazole C4-H |
Table 2: 13C NMR Data (Predicted and Comparative)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine (Predicted) | ~ 8 - 12 | cyclopropyl -CH2 |
| ~ 12 - 16 | cyclopropyl -CH | |
| ~ 30 | -C(C H3)3 | |
| ~ 58 | -C (CH3)3 | |
| ~ 95 | pyrazole C4 | |
| ~ 145 | pyrazole C5-NH2 | |
| ~ 155 | pyrazole C3-cyclopropyl | |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] | 30.4 | -C(C H3)3 |
| 32.4 | -C (CH3)3 | |
| 35.6 | pyrazole -CH3 | |
| 103.7 | pyrazole C4 | |
| 130.9 | pyrazole C5 | |
| 160.9 | pyrazole C3 | |
| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine[2] | 30.6 | -C(C H3)3 |
| 34.8 | pyrazole -CH3 | |
| 88.7 | pyrazole C4 | |
| 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole[3] | 31.3 | -C(C H3)3 |
| 34.8 | -C (CH3)3 | |
| 106.5 | pyrazole C4 | |
| 148.4, 139.3 | pyrazole C3, C5 |
Table 3: IR and Mass Spectrometry Data (Predicted and Comparative)
| Technique | Compound | Key Signals |
| IR (Predicted) | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | ~ 3400 - 3200 cm-1 (N-H stretch, amine) |
| ~ 2970 - 2850 cm-1 (C-H stretch, alkyl) | ||
| ~ 1620 - 1580 cm-1 (N-H bend, amine; C=N stretch, pyrazole) | ||
| IR | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] | 1595 cm-1 (C=C and C=N stretch) |
| MS (Predicted) | 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine | M+• = 179.16 |
| MS (GC-MS) | 3-cyclopropyl-1H-pyrazol-5-amine[4] | m/z Top Peak: 123 |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data for novel organic compounds are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
1H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm-1.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common choice. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used.
-
Data Acquisition:
-
GC-MS (EI): The sample is vaporized and ionized by a beam of electrons, leading to the formation of a molecular ion and characteristic fragment ions.
-
LC-MS (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This is a softer ionization technique that often results in a prominent protonated molecular ion ([M+H]+).
-
Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
-
Visualization of Validation Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
References
Safety Operating Guide
Proper Disposal of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For scientists and researchers handling specialized compounds like 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, a clear and compliant disposal plan is essential. This guide provides a step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
Based on data from structurally similar pyrazole amines, 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine should be handled as a hazardous substance. The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is necessary during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[2][4]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or generating dust, use a respirator.[4]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the hazard classifications for compounds structurally related to 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. This data informs the recommended "worst-case" approach to handling and disposal.
| Hazard Category | Classification | Cited Compounds |
| Skin Irritation | Category 2 | 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, 3-Amino-5-tert-butyl-1H-pyrazole, 3-Aminopyrazole |
| Eye Irritation | Category 2 / Serious Eye Irritation | 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, 3-Amino-5-tert-butyl-1H-pyrazole, 3-Aminopyrazole |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine, 3-Amino-5-tert-butyl-1H-pyrazole |
Step-by-Step Disposal Protocol
The recommended method for the disposal of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is through a licensed professional waste disposal service, typically involving high-temperature incineration.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine in a designated, clearly labeled, sealable, and chemically compatible waste container.[6]
-
Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.[6]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, determine if it is a halogenated or non-halogenated solvent.
-
Collect halogenated and non-halogenated solvent waste in separate, clearly labeled, and appropriate waste containers.[7] Do not mix different waste streams unless explicitly permitted by your institution's EHS department.[6]
-
-
Empty Containers:
2. Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine".
-
An accurate list of all constituents and their approximate concentrations.[9]
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful").[6]
-
The date when waste accumulation began.[9]
-
The name of the principal investigator and the laboratory location.[9]
3. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[6]
-
This area should be well-ventilated and away from incompatible materials.[6]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[9]
4. Request for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Caption: Disposal workflow for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. 1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOL-5-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, operational, and disposal protocols for handling 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, synthesizing safety data from structurally related aromatic and heterocyclic amines and general best practices for handling powdered research chemicals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine is not available, related compounds such as 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine and 3-(tert-butyl)-1H-pyrazol-5-amine are known to cause skin and serious eye irritation.[1][2] Therefore, it is crucial to handle this compound with care to avoid exposure. A comprehensive PPE strategy is the primary defense against potential hazards.
Table 1: Personal Protective Equipment (PPE) for Handling 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to airborne powder or vapors.[3][4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader coverage, especially during weighing or solution preparation.[4][6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[4][6][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4][9][10] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations.[7][11] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for both safety and experimental success when working with this compound.
Step 1: Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review this guide and any available safety information for similar compounds.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.[4]
-
PPE Adherence: Don all required PPE as detailed in Table 1 before entering the designated handling area.[6]
Step 2: Weighing and Handling the Solid Compound
-
Designated Area: Set up a designated area for working with the powder, covering the work surface with absorbent bench paper.[12]
-
Ventilation: Whenever possible, handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.[3][5]
-
Weighing Technique: Use weigh boats to minimize spillage.[12] Keep the container of the chemical closed as much as possible.[12]
Step 3: Solution Preparation
-
Controlled Environment: Prepare solutions within a chemical fume hood to control potential exposure to dust and vapors.
-
Safe Practices: Work over disposable bench covers to easily manage any spills.[12]
Step 4: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly with an appropriate solvent.
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling the chemical.[9]
III. Disposal Plan
Proper disposal of 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. Treat all waste as hazardous.
-
Solid Waste:
-
Unused Compound: Collect in a clearly labeled, sealed container for hazardous solid chemical waste.
-
Contaminated Materials: Dispose of items such as gloves, weigh boats, and absorbent paper in a designated hazardous solid waste container.[4]
-
-
Liquid Waste:
-
General Disposal Guidelines:
IV. Workflow and Logic Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational Workflow for Handling 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine.
Caption: Disposal Plan for 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine Waste Streams.
References
- 1. 1-(TERT-BUTYL)-3-METHYL-1H-PYRAZOL-5-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. benchchem.com [benchchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. download.basf.com [download.basf.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
